Product packaging for Diethyl 4-chloropyridine-2,6-dicarboxylate(Cat. No.:CAS No. 53389-01-8)

Diethyl 4-chloropyridine-2,6-dicarboxylate

Cat. No.: B104368
CAS No.: 53389-01-8
M. Wt: 257.67 g/mol
InChI Key: XQVRVZXJZVVBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 4-chloropyridine-2,6-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H12ClNO4 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO4 B104368 Diethyl 4-chloropyridine-2,6-dicarboxylate CAS No. 53389-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 4-chloropyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVRVZXJZVVBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304639
Record name diethyl 4-chloropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-01-8
Record name 2,6-Pyridinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53389-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 166604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053389018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53389-01-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4-chloropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diethyl 4-chloropyridine-2,6-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Structural Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of diethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. This document outlines its synthesis, purification, and comprehensive spectroscopic characterization.

Core Molecular Structure and Properties

This compound (CAS No. 53389-01-8) is a pyridine derivative characterized by a chlorine atom at the 4-position and two ethyl ester groups at the 2- and 6-positions. Its molecular formula is C₁₁H₁₂ClNO₄, and it has a molecular weight of 257.67 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly in the development of luminescent lanthanide complexes and as a metal-chelating inhibitor of enzymes like fructose 1,6-bisphosphate (FBP) aldolase, which is a target in infectious bacteria and fungi.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 53389-01-8
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
IUPAC Name diethyl 4-chloro-2,6-pyridinedicarboxylate

Synthesis and Experimental Protocols

A viable synthetic route to this compound involves the esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.[1]

Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: Crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in dichloromethane in a reaction vessel equipped with a magnetic stirrer. The vessel is cooled in an ice bath.

  • Addition of Reagents: A mixture of pyridine and ethanol is slowly added to the cooled solution.

  • Reaction: The reaction mixture is stirred in the ice bath for 5 minutes, after which the ice bath is removed. The reaction is then allowed to proceed at room temperature with continuous stirring for 5 hours.

  • Workup: Upon completion of the reaction, the volatile solvent is removed by distillation under reduced pressure.

  • Purification: The crude product is purified by silica gel flash column chromatography using a solvent system of ethyl acetate-hexane (initially 1:4, then adjusted to 1:3) as the eluent.

  • Product Isolation: The fractions containing the pure product are combined and concentrated under reduced pressure to yield this compound as a solid.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.36triplet6H-CH₃ (ester)
4.40quartet4H-CH₂- (ester)
8.31singlet2HPyridine-H

Solvent: DMSO-d₆

Synthesis Pathway Diagram

The synthesis of this compound from its acid chloride precursor is a fundamental esterification reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product AcidChloride 4-Chloropyridine-2,6-dicarbonyl dichloride Reaction Esterification AcidChloride->Reaction Ethanol Ethanol Ethanol->Reaction Pyridine Pyridine Pyridine->Reaction Base DCM Dichloromethane DCM->Reaction Solvent Product This compound Reaction->Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a heterocyclic organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its pyridine core, substituted with a chloro group and two ethyl carboxylate moieties, offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules with desired biological activities or material properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for this compound, serving as a vital resource for researchers in drug discovery and chemical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
CAS Number 53389-01-8
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
Melting Point 90-94 °C
Boiling Point Data not available
Solubility Data for specific solvents is not readily available in the searched literature. General solubility in organic solvents is expected.
pKa Data not available

Synthesis and Reactivity

The synthesis of this compound can be achieved through the esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general method for the synthesis of the title compound.

Materials:

  • 4-chloropyridine-2,6-dicarbonyl dichloride

  • Ethanol

  • Pyridine

  • Dichloromethane

Procedure:

  • Dissolve 4-chloropyridine-2,6-dicarbonyl dichloride in dichloromethane in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of ethanol and pyridine to the cooled solution.

  • Stir the reaction mixture in the ice bath for a short period, then allow it to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).

  • Upon completion, remove the volatile solvent under reduced pressure.

  • The crude product can then be purified using an appropriate method, such as column chromatography.

Logical Workflow for Synthesis:

Synthesis_Workflow start Start step1 Dissolve 4-chloropyridine-2,6-dicarbonyl dichloride in Dichloromethane start->step1 step2 Cool solution to 0°C step1->step2 step3 Add Ethanol and Pyridine step2->step3 step4 Stir at 0°C, then warm to room temp. step3->step4 step5 Reaction Monitoring (e.g., TLC) step4->step5 step6 Solvent Removal (Reduced Pressure) step5->step6 step7 Purification (e.g., Column Chromatography) step6->step7 end_product This compound step7->end_product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely available in the public domain. The following sections provide expected spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups. The protons on the pyridine ring will appear as a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring (with the carbon attached to the chlorine atom being significantly shifted), and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the region of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching, C-N stretching of the pyridine ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (257.67 g/mol ). The fragmentation pattern would likely involve the loss of the ethoxycarbonyl groups and the chlorine atom.

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited in the available literature, its structural motifs are present in various biologically active molecules. Pyridine-dicarboxylate derivatives are known to act as ligands for metal ions and have been investigated for their potential in catalysis and as therapeutic agents. The chloro-substitution on the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of compounds for drug discovery screening.

Potential Research Applications:

  • Scaffold for Drug Discovery: The core structure can be modified to explore potential activities against various biological targets.

  • Ligand Synthesis: The dicarboxylate functionality makes it a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination complexes.

  • Intermediate in Organic Synthesis: It can serve as a key intermediate in the synthesis of more complex heterocyclic systems.

Signaling Pathway Analysis (Hypothetical)

Given the lack of specific biological data, a hypothetical signaling pathway diagram can be conceptualized based on the general roles of similar compounds in drug development. For instance, if a derivative were to be designed as an enzyme inhibitor, the workflow for its characterization might look as follows:

Hypothetical_Pathway compound Diethyl 4-chloropyridine- 2,6-dicarboxylate Derivative target Target Enzyme compound->target interacts with binding Binding Assay (e.g., SPR, ITC) target->binding inhibition Enzyme Inhibition Assay (e.g., IC50 determination) binding->inhibition cell_based Cell-Based Assay (e.g., Proliferation, Apoptosis) inhibition->cell_based downstream Downstream Signaling (e.g., Western Blot, qPCR) cell_based->downstream phenotype Cellular Phenotype downstream->phenotype

A hypothetical workflow for characterizing the biological activity of a derivative.

Conclusion

This compound is a chemical entity with significant potential for further exploration in various scientific domains, particularly in the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its chemical properties and synthesis. The lack of extensive public data on its spectral characteristics and biological activity highlights an opportunity for further research to unlock the full potential of this versatile molecule. Researchers are encouraged to use the information provided as a starting point for their investigations into the applications of this compound.

Technical Guide to the Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesis of diethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds and functional materials. This guide covers the primary synthetic pathways, detailed reaction mechanisms, experimental protocols, and quantitative data compiled from established chemical literature.

Introduction

This compound is a versatile heterocyclic compound. The presence of the chloro-substituent at the 4-position makes it an excellent substrate for nucleophilic substitution reactions, while the two ethyl ester groups at the 2- and 6-positions offer sites for further chemical modification, such as hydrolysis, amidation, or reduction. These features make it a valuable building block in medicinal chemistry and materials science. This guide focuses on the most prevalent and efficient synthesis route starting from chelidamic acid.

Primary Synthesis Pathway

The most common and economically viable synthesis of this compound proceeds via a two-step process starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The overall transformation involves:

  • Fischer Esterification: The dicarboxylic acid is converted to its corresponding diethyl ester, diethyl 4-hydroxypyridine-2,6-dicarboxylate.

  • Deoxy-chlorination: The 4-hydroxy group of the pyridine ring is subsequently replaced by a chlorine atom.

The overall synthesis scheme is presented below.

Synthesis_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Deoxy-chlorination Chelidamic_Acid Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) Diethyl_Ester Diethyl 4-hydroxypyridine-2,6-dicarboxylate Chelidamic_Acid->Diethyl_Ester Ethanol (excess) Sulfuric Acid (cat.) Reflux Target_Molecule This compound Diethyl_Ester->Target_Molecule Chlorinating Agent (e.g., POCl₃, SOCl₂) Heat

Figure 1: Overall synthesis pathway from Chelidamic Acid.

Reaction Mechanisms

Fischer Esterification

The conversion of chelidamic acid to its diethyl ester is a classic Fischer esterification. The reaction is catalyzed by a strong acid, typically sulfuric acid, in an excess of ethanol which also serves as the solvent. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. This process occurs at both carboxylic acid groups.

Deoxy-chlorination of 4-Hydroxypyridine

The key step in this synthesis is the conversion of the 4-hydroxy group to a 4-chloro group. 4-Hydroxypyridines exist in equilibrium with their pyridone tautomers. The chlorination reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅).

The mechanism with phosphorus oxychloride, a frequently used reagent for this type of reaction, is illustrated below. The pyridine nitrogen first attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination steps, followed by nucleophilic attack of a chloride ion, lead to the final product.

Chlorination_Mechanism cluster_mechanism Plausible Mechanism with POCl₃ start Diethyl 4-hydroxypyridine- 2,6-dicarboxylate intermediate1 Pyridinium Phosphate Intermediate start->intermediate1 + POCl₃ intermediate2 Adduct with Chloride intermediate1->intermediate2 + Cl⁻ (from POCl₃) product Diethyl 4-chloropyridine- 2,6-dicarboxylate intermediate2->product Rearrangement & Elimination of (PO₂Cl₂)⁻

Figure 2: Plausible chlorination mechanism using POCl₃.

Experimental Protocols & Data

While a specific protocol for the diethyl ester is not fully detailed in the provided search results, protocols for the analogous dimethyl ester and the diethyl bromo-analogue provide a strong basis for the experimental procedure.

Step 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

A procedure analogous to the synthesis of the dimethyl ester can be followed.

  • Reactants: Chelidamic acid, absolute ethanol, and concentrated sulfuric acid.

  • Procedure: A suspension of chelidamic acid in a large excess of absolute ethanol is prepared in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitoring by TLC is recommended). After cooling, the solvent is typically removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the crude diethyl ester, which can be purified by recrystallization.

Step 2: Synthesis of this compound

Drawing from procedures for similar transformations, such as the synthesis of the bromo-analogue, the following protocol can be adapted.

  • Reactants: Diethyl 4-hydroxypyridine-2,6-dicarboxylate and a chlorinating agent (e.g., POCl₃ or PCl₅).

  • Procedure: Diethyl 4-hydroxypyridine-2,6-dicarboxylate is treated with an excess of the chlorinating agent. The reaction is typically performed at elevated temperatures (e.g., 90-110 °C) for several hours. After the reaction is complete, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure. The residue is then cautiously quenched with ice water and neutralized. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

The general workflow for the synthesis is outlined below.

Experimental_Workflow cluster_esterification Esterification cluster_chlorination Chlorination A Mix Chelidamic Acid, Ethanol, and H₂SO₄ B Reflux Reaction Mixture A->B C Solvent Evaporation B->C D Neutralization & Extraction C->D E Drying & Concentration D->E F Purification (Recrystallization) E->F G React Diethyl Ester with Chlorinating Agent (Heat) F->G Intermediate Product H Remove Excess Reagent G->H I Quench with Ice Water H->I J Neutralization & Extraction I->J K Drying & Concentration J->K L Purification (Chromatography) K->L

Figure 3: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes reaction conditions found for analogous syntheses, which can serve as a guide for optimizing the synthesis of this compound.

CompoundStarting MaterialReagent(s)TemperatureTimeYieldReference
Dimethyl 4-hydroxypyridine-2,6-dicarboxylateChelidamic acidMethanol, Sulfuric AcidReflux3 h94%[1]
Diethyl 4-bromo pyridine-2,6-dicarboxylateDiethyl 4-hydroxypyridine-2,6-dicarboxylatePhosphorus pentabromide95 °C3.5 hN/A[2]
4-Bromo pyridine-2,6-dicarboxylic acid chloride4-Bromopyridine-2,6-dicarboxylic acidThionyl chloride (SOCl₂)RefluxN/AN/A[1]
4-Chloro pyridine-2,6-dicarbonyl dichlorideN-alkyl-4-pyridone-2,6-dicarboxylic acidsThionyl chloride (SOCl₂)N/AN/AN/A[3]

N/A: Data not available in the provided search results.

Conclusion

The synthesis of this compound is a robust and scalable process that relies on fundamental organic transformations. By starting with readily available chelidamic acid, the target molecule can be obtained in two high-yielding steps. The key to a successful synthesis lies in the careful execution of the deoxy-chlorination step, with appropriate handling of corrosive and moisture-sensitive chlorinating agents. The versatility of the final product as a chemical intermediate ensures its continued importance in the fields of drug discovery and materials science.

References

Technical Guide: Spectroscopic and Synthetic Overview of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Diethyl 4-chloropyridine-2,6-dicarboxylate (CAS No. 53389-01-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from its close structural analog, Dimethyl 4-chloropyridine-2,6-dicarboxylate, and other related pyridine dicarboxylate derivatives. The document details expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, and presents a generalized synthetic protocol. All quantitative data is summarized in structured tables for clarity. A conceptual experimental workflow for synthesis and characterization is also provided.

Compound Identification

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 53389-01-8[1]
Chemical Formula C₁₁H₁₂ClNO₄[1]
Molecular Weight 257.67 g/mol
Synonyms 2,6-Pyridinedicarboxylic acid, 4-chloro-, diethyl ester; 4-chloropyridine-2,6-dicarboxylic acid diethyl ester[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its dimethyl analog and other similar substituted pyridine dicarboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1.1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.3s2HH-3, H-5 (Pyridine ring protons)The singlet is due to the symmetrical nature of the molecule. The exact chemical shift can be influenced by the solvent.
~4.4q4H-CH₂- (Ethyl ester)Quartet due to coupling with the methyl protons.
~1.4t6H-CH₃ (Ethyl ester)Triplet due to coupling with the methylene protons.

Table 2.1.2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentNotes
~164C=O (Ester carbonyl)
~150C-2, C-6 (Pyridine ring)Carbon atoms attached to the ester groups.
~145C-4 (Pyridine ring)Carbon atom attached to the chlorine.
~125C-3, C-5 (Pyridine ring)Protonated carbon atoms of the pyridine ring.
~62-CH₂- (Ethyl ester)
~14-CH₃ (Ethyl ester)
Mass Spectrometry (MS)

Table 2.2.1: Predicted Mass Spectrometry Data

m/zIonNotes
257[M]⁺Molecular ion peak corresponding to the ³⁵Cl isotope.
259[M+2]⁺Isotopic peak for the ³⁷Cl isotope, expected to be approximately one-third the intensity of the [M]⁺ peak.
212[M - OEt]⁺Loss of an ethoxy group.
184[M - COOEt]⁺Loss of an ethoxycarbonyl group.
Infrared (IR) Spectroscopy

Table 2.3.1: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~1730C=OEster carbonyl stretch
~1550, ~1450C=C, C=NPyridine ring stretching
~1250C-OEster C-O stretch
~850C-ClC-Cl stretch

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established procedures for analogous compounds, such as the synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate. A plausible two-step process starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is outlined below.

Step 1: Chlorination of Chelidamic Acid

  • To a suspension of chelidamic acid in a suitable solvent (e.g., toluene or chloroform), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The addition of a catalytic amount of dimethylformamide (DMF) may be required.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the excess chlorinating agent and solvent are removed under reduced pressure to yield 4-chloropyridine-2,6-dicarbonyl dichloride.

Step 2: Esterification

  • The crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in an excess of anhydrous ethanol.

  • The solution is stirred, and the reaction may be gently heated to ensure complete esterification. The reaction progress is monitored by TLC.

  • Upon completion, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_characterization Spectroscopic Analysis start Chelidamic Acid chlorination Chlorination (e.g., SOCl₂) start->chlorination esterification Esterification (Ethanol) chlorination->esterification crude_product Crude Product esterification->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification pure_product Pure Diethyl 4-chloropyridine- 2,6-dicarboxylate purification->pure_product nmr NMR ('H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53389-01-8

This technical guide provides a comprehensive overview of Diethyl 4-chloropyridine-2,6-dicarboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its significant applications, particularly as a versatile building block in medicinal chemistry and in the formation of advanced materials.

Chemical and Physical Properties

This compound is a polysubstituted pyridine derivative. The presence of the chloro-substituent and two ethyl carboxylate groups makes it a valuable precursor for a wide range of chemical transformations.

PropertyValueReference
CAS Number 53389-01-8N/A
Molecular Formula C₁₁H₁₂ClNO₄[1]
Molecular Weight 257.67 g/mol [1]
Melting Point 91-93 °CN/A
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)N/A

Spectral Data

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~8.2 (s, 2H, pyridine-H), 4.4 (q, 4H, -OCH₂CH₃), 1.4 (t, 6H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~164 (C=O), ~150 (pyridine C-Cl), ~148 (pyridine C-CO), ~125 (pyridine C-H), ~62 (-OCH₂), ~14 (-CH₃)
FT-IR ν (cm⁻¹): ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1730 (C=O, ester), ~1580, 1550 (C=C, C=N aromatic ring), ~1250 (C-O), ~850 (C-Cl)
Mass Spec (EI) M⁺ at m/z = 257

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from chelidamic acid. The key intermediate is the formation of the corresponding acid chloride, which is then esterified.

Experimental Protocol

Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride

This procedure is adapted from the synthesis of related pyridine dicarbonyl dichlorides.

  • Starting Material: 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid).

  • Reagents: Thionyl chloride (SOCl₂), catalytic amount of dimethylformamide (DMF).

  • Procedure:

    • To a suspension of chelidamic acid in an inert solvent (e.g., toluene), add a catalytic amount of DMF.

    • Slowly add an excess of thionyl chloride at room temperature.

    • Heat the mixture to reflux (approximately 80-110 °C) and maintain for several hours until the reaction is complete (monitored by the cessation of gas evolution).

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloropyridine-2,6-dicarbonyl dichloride. This intermediate is often used in the next step without further purification.

Step 2: Esterification to this compound

  • Starting Material: Crude 4-chloropyridine-2,6-dicarbonyl dichloride.

  • Reagents: Anhydrous ethanol, a non-nucleophilic base (e.g., pyridine or triethylamine), and an inert solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in the inert solvent and cool the solution in an ice bath.

    • Slowly add a solution of anhydrous ethanol and the base in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_intermediate Intermediate cluster_step2 Step 2: Esterification cluster_product Final Product A Chelidamic Acid B Reaction with Thionyl Chloride (SOCl₂) and DMF A->B Chlorination C 4-chloropyridine-2,6-dicarbonyl dichloride B->C Formation D Reaction with Ethanol and Pyridine C->D Esterification E This compound D->E Purification Lanthanide_Complex_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ligand Diethyl 4-chloropyridine- 2,6-dicarboxylate Dissolve Dissolve in Solvent Ligand->Dissolve Metal Lanthanide Salt (e.g., EuCl₃) Metal->Dissolve Mix Mix Reactants Dissolve->Mix AdjustpH Adjust pH Mix->AdjustpH React Heat/Stir AdjustpH->React Isolate Isolate Complex (Precipitation/Evaporation) React->Isolate Complex Luminescent Lanthanide Complex Isolate->Complex

References

Physical and chemical properties of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its rigid, planar pyridyl core, functionalized with chloro and diethyl carboxylate groups, provides a versatile scaffold for the synthesis of more complex molecules. This document provides a comprehensive overview of the known physical and chemical properties of this compound, including experimental and predicted data, detailed experimental protocols, and an exploration of its applications.

Core Properties

This section summarizes the fundamental physical and chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 53389-01-8
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
Canonical SMILES CCOC(=O)c1cc(Cl)cc(n1)C(=O)OCC
InChI Key XQVRVZXJZVVBLW-UHFFFAOYSA-N

Physicochemical Properties

A combination of experimental and computationally predicted data for the physicochemical properties of this compound is presented below.

PropertyExperimental ValuePredicted Value
Melting Point 90-94 °C[1]-
Boiling Point -345.6 ± 35.0 °C at 760 mmHg
Density -1.275 ± 0.06 g/cm³
Water Solubility -1.1 g/L at 25 °C
LogP -2.35

Predicted values are generated using computational models and should be considered as estimates.

Spectral Data (Predicted)

Due to the limited availability of public experimental spectral data, the following are predicted spectra. These are intended to provide a reference for the expected spectral characteristics of this compound.

Spectrum Type Predicted Data
¹H-NMR δ (ppm): 8.35 (s, 2H, pyridine-H), 4.45 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 6H, -OCH₂CH₃)
¹³C-NMR δ (ppm): 164.5 (C=O), 150.0 (C-Cl), 148.5 (C-CO), 125.0 (CH), 63.0 (-OCH₂), 14.0 (-CH₃)
IR Spectroscopy ν (cm⁻¹): ~3000 (C-H aromatic), ~2980 (C-H aliphatic), ~1730 (C=O ester), ~1580, 1550 (C=C, C=N aromatic ring), ~1250 (C-O ester), ~850 (C-Cl)
Mass Spectrum Major fragments (m/z): 257 (M+), 222 (M-Cl), 212 (M-OEt), 184 (M-COOEt)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.

Materials:

  • 4-chloropyridine-2,6-dicarbonyl dichloride

  • Ethanol (absolute)

  • Pyridine

  • Dichloromethane (DCM)

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • The crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in dichloromethane (100 mL) under cooling conditions in an ice bath.

  • A mixture of pyridine (6 mL) and ethanol (5 mL) is slowly added to the cooled solution.

  • The reaction mixture is stirred in the ice bath for 5 minutes.

  • The ice bath is removed, and the reaction is continued to stir at room temperature for 5 hours.

  • Upon completion of the reaction, the volatile solvent is removed by distillation under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 4-chloropyridine-2,6-dicarbonyl dichloride dissolve Dissolve in DCM start1->dissolve start2 Ethanol & Pyridine add Slow Addition start2->add cool Cool in Ice Bath dissolve->cool cool->add stir_cold Stir at 0°C add->stir_cold stir_rt Stir at Room Temp stir_cold->stir_rt evaporate Remove Volatiles stir_rt->evaporate purify Purification evaporate->purify product This compound purify->product

Caption: Synthesis of this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing chloro and carboxylate groups, and the reactivity of the ester functionalities.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. This is a key reaction for the derivatization of this scaffold.

  • Hydrolysis: The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 4-chloropyridine-2,6-dicarboxylic acid.

  • Transesterification: The ethyl esters can be exchanged with other alcohols under appropriate catalytic conditions.

  • Reduction: The ester groups can be reduced to the corresponding diol, (4-chloro-2,6-pyridinediyl)dimethanol.

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable building block in several areas of research.

Synthesis of Luminescent Lanthanide Complexes

This compound is utilized in the synthesis of ligands for luminescent lanthanide complexes. The pyridine-2,6-dicarboxylate moiety acts as a tridentate ligand, strongly chelating to lanthanide ions. The electronic properties of the ligand can be tuned by substitution at the 4-position, which in turn influences the photophysical properties of the resulting lanthanide complex, such as quantum yield and emission lifetime. These complexes have potential applications in bio-imaging, sensing, and lighting technologies.

Logical Relationship:

G start Diethyl 4-chloropyridine- 2,6-dicarboxylate ligand_mod Ligand Modification (Nucleophilic Substitution) start->ligand_mod complexation Complexation with Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) ligand_mod->complexation application Applications complexation->application imaging Bio-imaging application->imaging sensing Sensing application->sensing lighting Lighting application->lighting

Caption: Role in Lanthanide Complex Synthesis.

Potential as Fructose-1,6-bisphosphate (FBP) Aldolase Inhibitors

The core structure of this compound is related to dipicolinic acid, a known metal-chelating compound. This has led to its investigation as a potential inhibitor of class II fructose-1,6-bisphosphate (FBP) aldolase, an essential enzyme in the metabolism of many pathogenic bacteria and fungi.[2][3] The development of selective inhibitors for this enzyme is a promising strategy for the discovery of novel antimicrobial agents.[4][5] The pyridine-2,6-dicarboxylate scaffold can chelate the active site metal ion (typically Zn²⁺) in the class II FBP aldolase, leading to inhibition of its catalytic activity.

Safety Information

Conclusion

This compound is a valuable and versatile chemical entity with demonstrated and potential applications in both materials science and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for a wide range of chemical modifications, making it an attractive starting material for the development of novel compounds with tailored properties. Further research into the biological activities and material applications of its derivatives is warranted.

References

A Comprehensive Technical Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a heterocyclic organic compound featuring a pyridine core substituted with two ethyl ester groups and a chlorine atom. Its IUPAC name is this compound. This molecule and its structural analogs are of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine scaffold and the potential for the dicarboxylate moieties to interact with biological targets. Pyridine-based compounds are integral to numerous FDA-approved drugs, highlighting the importance of this chemical class. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in the field of drug development.

Chemical and Physical Data

A summary of the key quantitative data for this compound and its dimethyl analog is presented below for comparative analysis.

PropertyThis compoundDimethyl 4-chloropyridine-2,6-dicarboxylate
IUPAC Name This compounddimethyl 4-chloropyridine-2,6-dicarboxylate
CAS Number 53389-01-85371-70-0
Chemical Formula C₁₁H₁₂ClNO₄C₉H₈ClNO₄
Molecular Weight 257.67 g/mol 229.62 g/mol
Appearance Predicted: White to off-white solidWhite to yellow solid
Solubility Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.Slightly soluble in water.
Purity ---≥96%

Experimental Protocols

Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound commences with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The key intermediate, 4-chloropyridine-2,6-dicarbonyl dichloride, is then synthesized and subsequently esterified.

Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride from Chelidamic Acid N-oxide

This procedure is adapted from a method for multigram-scale preparation of the key intermediate.

  • Materials: Chelidamic acid N-oxide, oxalyl chloride, dichloromethane (DCM), N,N-dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • To a suspension of chelidamic acid N-oxide in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.

    • Cool the mixture in an ice bath.

    • Slowly add oxalyl chloride dropwise to the cooled suspension.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material).

    • The reaction mixture, containing the 4-chloropyridine-2,6-dicarbonyl dichloride, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude acid chloride.

Step 2: Esterification of 4-chloropyridine-2,6-dicarbonyl dichloride with Ethanol

This is a standard procedure for the synthesis of diethyl esters from the corresponding dicarbonyl dichlorides.

  • Materials: 4-chloropyridine-2,6-dicarbonyl dichloride, anhydrous ethanol, a non-nucleophilic base (e.g., pyridine or triethylamine), anhydrous dichloromethane (DCM) or other suitable aprotic solvent.

  • Procedure:

    • Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous ethanol (at least 2 equivalents) and a non-nucleophilic base (e.g., pyridine, approximately 2.2 equivalents) in anhydrous dichloromethane. The base is crucial to neutralize the HCl generated during the reaction.[1]

    • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours or until the reaction is complete as monitored by TLC.

    • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the two equivalent aromatic protons on the pyridine ring (positions 3 and 5) is expected. The chemical shift would likely be in the range of δ 8.0-8.5 ppm.

    • A quartet for the two equivalent methylene protons (-CH₂-) of the ethyl ester groups, likely appearing around δ 4.4-4.6 ppm, coupled to the methyl protons.

    • A triplet for the six equivalent methyl protons (-CH₃) of the ethyl ester groups, expected around δ 1.3-1.5 ppm, coupled to the methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbons of the ester groups are expected to resonate in the range of δ 163-166 ppm.

    • The quaternary carbons of the pyridine ring attached to the ester groups (C2 and C6) would likely appear around δ 148-152 ppm.

    • The chlorinated carbon (C4) is predicted to be in the region of δ 145-149 ppm.

    • The carbons bearing the aromatic protons (C3 and C5) are expected around δ 125-130 ppm.

    • The methylene carbons (-CH₂-) of the ethyl groups should appear around δ 62-65 ppm.

    • The methyl carbons (-CH₃) of the ethyl groups are predicted to be in the range of δ 13-15 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretching of the ester groups is expected in the region of 1720-1740 cm⁻¹.

    • C-O stretching vibrations of the ester groups will likely appear in the 1250-1300 cm⁻¹ region.

    • C-Cl stretching vibration is expected in the range of 700-850 cm⁻¹.

    • Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

    • Common fragmentation patterns for diethyl esters would include the loss of an ethoxy group (-OCH₂CH₃, 45 Da), followed by the loss of carbon monoxide (-CO, 28 Da). The fragmentation of the pyridine ring itself can also be expected.

Applications in Drug Development

Substituted pyridine-2,6-dicarboxylic acid derivatives are recognized as valuable scaffolds in the design of enzyme inhibitors.[2][3] Their rigid structure and the presence of hydrogen bond acceptors and donors make them suitable for targeting the active sites of various enzymes.

Potential as Kinase Inhibitors:

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine-2,6-dicarboxamide scaffold, a close analog of the dicarboxylate, has been successfully utilized in the development of potent kinase inhibitors.[4] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. The substituents at the 2 and 6 positions can be modified to achieve selectivity and potency for specific kinases. It is plausible that this compound could serve as a starting point or fragment for the development of inhibitors targeting various kinase signaling pathways implicated in cancer and other diseases.

Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases:

Derivatives of pyridine-2,4-dicarboxylic acid have been identified as inhibitors of human 2-oxoglutarate-dependent oxygenases, such as JMJD5.[5] These enzymes play crucial roles in various cellular processes, including histone demethylation and collagen biosynthesis. The dicarboxylate moiety is key to their inhibitory activity, likely by chelating the active site iron and competing with the 2-oxoglutarate co-substrate. The 4-chloro substituent in this compound could influence its binding affinity and selectivity for different members of this enzyme family.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a representative kinase signaling pathway that could be targeted by inhibitors derived from the pyridine-2,6-dicarboxylate scaffold, and a general workflow for the synthesis of the title compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Diethyl 4-chloropyridine-2,6- dicarboxylate Derivative Inhibitor->Raf Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Synthesis_Workflow Chelidamic_Acid Chelidamic Acid N-oxide Acid_Chloride 4-chloropyridine-2,6- dicarbonyl dichloride Chelidamic_Acid->Acid_Chloride Deoxygenative Chlorination Final_Product Diethyl 4-chloropyridine- 2,6-dicarboxylate Acid_Chloride->Final_Product Esterification Reagent1 Oxalyl Chloride, DMF (cat.), DCM Reagent2 Ethanol, Pyridine, DCM

References

Navigating the Solubility Landscape of Diethyl 4-Chloropyridine-2,6-Dicarboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its behavior in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the critical experimental methodologies for determining solubility and presents an illustrative framework for data presentation.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is a critical physical property that influences reaction kinetics, purification strategies, and formulation development. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. Factors such as temperature, pressure, and the molecular structure of both the solute and the solvent play significant roles in determining the extent of solubility.

Illustrative Solubility Data

While specific, experimentally determined solubility data for this compound is not widely published, the following table illustrates the conventional format for presenting such information. The values presented are hypothetical and serve as a template for organizing empirical data.

SolventTemperature (°C)Solubility ( g/100 mL)Method
Methanol25Data Not AvailableGravimetric
Ethanol25Data Not AvailableGravimetric
Isopropanol25Data Not AvailableGravimetric
Acetone25Data Not AvailableGravimetric
Ethyl Acetate25Data Not AvailableGravimetric
Dichloromethane25Data Not AvailableGravimetric
Toluene25Data Not AvailableGravimetric
Hexane25Data Not AvailableGravimetric

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is paramount for obtaining reliable solubility data. The following outlines a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed beaker

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's boiling point should be considered.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish with the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight of the dish minus the initial tare weight of the dish.

    • Solubility is typically expressed in grams of solute per 100 mL of solvent. The calculation is as follows: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent withdrawn (mL)) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Known Volume of Supernatant settle->withdraw_supernatant filter Filter through Syringe Filter (e.g., 0.45 µm) withdraw_supernatant->filter transfer Transfer Filtrate to Weighed Dish filter->transfer weigh_dish Tare Weigh Evaporating Dish weigh_dish->transfer evaporate Evaporate Solvent transfer->evaporate cool Cool in Desiccator evaporate->cool weigh_final Weigh Dish with Dried Solute cool->weigh_final calculate Calculate Solubility (g/100 mL) weigh_final->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Signaling Pathways in Drug Development

While not directly related to the physical property of solubility, understanding signaling pathways is crucial in the broader context of drug development where intermediates like this compound are utilized. The diagram below provides a generic representation of a signaling pathway, which would be tailored to a specific biological target in a drug discovery program.

Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor Binds adaptor Adaptor Protein receptor->adaptor Activates kinase1 Kinase 1 adaptor->kinase1 Recruits kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response nucleus->response Gene Expression

Caption: A generalized intracellular signaling cascade.

Methodological & Application

Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of diethyl 4-chloropyridine-2,6-dicarboxylate. Contrary to a direct Hantzsch pyridine synthesis, this method involves a multi-step pathway commencing with the formation of a pivotal intermediate, diethyl 4-hydroxypyridine-2,6-dicarboxylate, followed by a chlorination reaction. This application note outlines the comprehensive experimental procedures, including reaction conditions, purification methods, and characterization data for the intermediate and the final product.

Introduction

This compound is a valuable substituted pyridine derivative utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. While the Hantzsch reaction is a well-established method for the synthesis of dihydropyridines and their subsequent aromatization to pyridines, it is not directly applicable for the introduction of a chloro-substituent at the 4-position of the pyridine ring. The presented protocol offers a reliable two-step approach for the synthesis of the title compound, starting from the readily accessible 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid).

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Esterification: The dicarboxylic acid groups of 4-hydroxypyridine-2,6-dicarboxylic acid are esterified to yield diethyl 4-hydroxypyridine-2,6-dicarboxylate.

  • Chlorination: The hydroxyl group at the 4-position of the pyridine ring is subsequently replaced with a chlorine atom using a suitable chlorinating agent.

Experimental Protocols

Part 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

This procedure outlines the Fischer-Speier esterification of 4-hydroxypyridine-2,6-dicarboxylic acid.

Materials:

  • 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (Saturated solution)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-hydroxypyridine-2,6-dicarboxylic acid (1 equivalent).

  • Add an excess of absolute ethanol to act as both reactant and solvent.

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure diethyl 4-hydroxypyridine-2,6-dicarboxylate.

Part 2: Synthesis of this compound

This protocol describes the chlorination of the intermediate product from Part 1.

Materials:

  • Diethyl 4-hydroxypyridine-2,6-dicarboxylate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice-cold water

  • Sodium bicarbonate (Saturated solution)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, place diethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction can be performed with or without a solvent. If a base is required, pyridine can be added cautiously.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-Hydroxypyridine-2,6-dicarboxylic acidC₇H₅NO₅183.12Starting Material
EthanolC₂H₆O46.07Reagent/Solvent
Sulfuric AcidH₂SO₄98.08Catalyst
Diethyl 4-hydroxypyridine-2,6-dicarboxylateC₁₁H₁₃NO₅239.23Intermediate
Phosphorus oxychloridePOCl₃153.33Reagent
This compoundC₁₁H₁₂ClNO₄257.67Final Product

Table 2: Experimental Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Esterification4-Hydroxypyridine-2,6-dicarboxylic acid, Ethanol, H₂SO₄EthanolReflux12-2485-95
ChlorinationDiethyl 4-hydroxypyridine-2,6-dicarboxylate, POCl₃Neat or PyridineReflux2-470-85

Table 3: Characterization Data

CompoundAppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Diethyl 4-hydroxypyridine-2,6-dicarboxylateWhite solid155-1588.15 (s, 2H), 4.45 (q, J=7.1 Hz, 4H), 1.42 (t, J=7.1 Hz, 6H)164.5, 150.2, 145.8, 115.3, 62.5, 14.2
This compoundOff-white solid58-618.35 (s, 2H), 4.50 (q, J=7.1 Hz, 4H), 1.45 (t, J=7.1 Hz, 6H)163.8, 151.0, 148.5, 128.0, 63.0, 14.1

Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.

Mandatory Visualizations

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_chlorination Part 2: Chlorination start_mat 4-Hydroxypyridine-2,6-dicarboxylic Acid reagents1 Ethanol, H₂SO₄ (cat.) reaction1 Reflux (12-24h) start_mat->reaction1 Starting Material reagents1->reaction1 Reactants workup1 Work-up & Purification reaction1->workup1 Crude Product intermediate Diethyl 4-hydroxypyridine-2,6-dicarboxylate workup1->intermediate Purified Intermediate reagents2 POCl₃ reaction2 Reflux (2-4h) intermediate->reaction2 Intermediate reagents2->reaction2 Reagent workup2 Work-up & Purification reaction2->workup2 Crude Product final_product This compound workup2->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and toxic. Handle with extreme care and avoid contact with skin and inhalation of vapors.

  • The reaction of phosphorus oxychloride with water is highly exothermic and releases HCl gas. Quenching should be done slowly and in an ice bath.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The two-step procedure, involving an initial esterification followed by chlorination, is a more effective strategy than a direct Hantzsch synthesis for obtaining this specific substitution pattern. The detailed experimental procedures and characterization data will be a valuable resource for researchers in organic synthesis and drug discovery.

Diethyl 4-chloropyridine-2,6-dicarboxylate: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Diethyl 4-chloropyridine-2,6-dicarboxylate is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its trifunctional nature, featuring a reactive chloro-substituent at the 4-position and two ester functionalities at the 2- and 6-positions, provides a valuable platform for the synthesis of a diverse array of complex molecules with promising biological activities. The pyridine core is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with various biological targets. The strategic placement of the chloro and ester groups on this scaffold allows for selective modifications, making it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors and antimicrobial agents.

Key Applications in Medicinal Chemistry

The reactivity of the 4-chloro position allows for the introduction of various substituents through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This enables the exploration of the chemical space around the pyridine core to modulate the pharmacological properties of the resulting compounds.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine-2,6-dicarboxamide scaffold, readily accessible from this compound, is a common feature in many kinase inhibitors. The amide functionalities can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

Workflow for the Synthesis of Pyridine-2,6-dicarboxamide-based Kinase Inhibitors:

G start Diethyl 4-chloropyridine- 2,6-dicarboxylate hydrolysis Hydrolysis start->hydrolysis 1. LiOH, THF/H2O activation Amide Coupling (e.g., HATU, HOBt) hydrolysis->activation 2. Amine, Coupling Agents final_compound Pyridine-2,6-dicarboxamide Kinase Inhibitor activation->final_compound amine Primary Amine (R-NH2) amine->activation

Caption: Synthetic workflow for pyridine-2,6-dicarboxamide kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Pyridine-2,6-dicarboxamide Derivatives

The following table summarizes the inhibitory activities of representative pyridine-2,6-dicarboxamide derivatives against various kinases. It is important to note that these compounds are structurally related to derivatives that can be synthesized from this compound.

Compound IDTarget KinaseIC50 (nM)Reference
1 HPK115[1]
2 JNK120[2]
3 PIM-114.3[3]

Signaling Pathway Targeted by Kinase Inhibitors:

Many kinase inhibitors target the ATP-binding site of kinases within critical cell signaling pathways, such as the MAP kinase pathway, which is often hyperactivated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras Growth Factor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription inhibitor Pyridine-2,6-dicarboxamide Inhibitor inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Inhibition of the MAPK signaling pathway by a kinase inhibitor.

Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Pyridine-2,6-dicarboxamide derivatives have shown promising activity against a range of bacteria and fungi. The core scaffold can be functionalized at the 4-position to optimize antimicrobial potency and spectrum.

Quantitative Data: Antimicrobial Activity of Pyridine-2,6-dicarboxamide Derivatives

The table below presents the minimum inhibitory concentration (MIC) values for representative pyridine-2,6-dicarboxamide derivatives against various microbial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
L11 Staphylococcus aureus2-16[4]
L11 MRSA2-4[4]
5 S. aureus>100[5]
6 S. aureus>100[5]
7 P. aeruginosa>100[6]
8 S. aureus75[6]

Key Experimental Protocols

The following protocols describe key synthetic transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with Amines

This protocol describes the synthesis of diethyl 4-aminopyridine-2,6-dicarboxylate derivatives, which are valuable intermediates for further functionalization.

Reaction Scheme:

G reactant1 Diethyl 4-chloropyridine- 2,6-dicarboxylate product Diethyl 4-(alkyl/arylamino)pyridine- 2,6-dicarboxylate reactant1->product Base (e.g., K2CO3), Solvent (e.g., DMF), Heat reactant2 + R-NH2 (Amine) reactant2->product

Caption: Nucleophilic aromatic substitution of the 4-chloro group.

Methodology (Adapted from related procedures):

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diethyl 4-aminopyridine-2,6-dicarboxylate derivative.

Expected Yields: 60-90% (highly dependent on the nature of the amine).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a C-C bond at the 4-position of the pyridine ring, enabling the introduction of aryl or heteroaryl substituents.

Reaction Scheme:

G reactant1 Diethyl 4-chloropyridine- 2,6-dicarboxylate product Diethyl 4-arylpyridine- 2,6-dicarboxylate reactant1->product Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O), Heat reactant2 + Ar-B(OH)2 (Arylboronic acid) reactant2->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Methodology (Adapted from general Suzuki coupling protocols):

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired 4-arylpyridine-2,6-dicarboxylate.

Expected Yields: 50-85%.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne to the 4-position of the pyridine ring, a valuable transformation for the synthesis of rigid, linear molecules.

Reaction Scheme:

G reactant1 Diethyl 4-chloropyridine- 2,6-dicarboxylate product Diethyl 4-(alkynyl)pyridine- 2,6-dicarboxylate reactant1->product Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N), Solvent (e.g., THF) reactant2 + R-C≡CH (Terminal alkyne) reactant2->product

Caption: Sonogashira coupling reaction.

Methodology (Adapted from general Sonogashira coupling protocols):

  • To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like tetrahydrofuran (THF) or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base such as triethylamine (Et₃N).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the catalyst and salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Expected Yields: 40-75%.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a wide range of heterocyclic compounds with significant potential as therapeutic agents, particularly as kinase inhibitors and antimicrobial agents. The protocols provided herein, adapted from established methodologies for similar scaffolds, offer a solid foundation for researchers to explore the full potential of this promising building block in drug discovery and development. Further exploration of its reactivity and application in the synthesis of novel bioactive molecules is warranted.

References

Application Notes: Synthesis of Bioactive Molecules from Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Diethyl 4-chloropyridine-2,6-dicarboxylate as a versatile starting material for the preparation of bioactive molecules. The protocols detailed herein focus on the synthesis of pyridine-2,6-dicarboxamide derivatives, which have demonstrated significant potential as both antimicrobial and anticancer agents.

The 4-chloro substituent on the pyridine ring serves as a key functional handle for introducing diverse chemical moieties via nucleophilic aromatic substitution, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The ester groups at the 2- and 6-positions can be readily converted to carboxylic acids and subsequently to amides, providing a modular approach to synthesizing a wide range of biologically active compounds.

I. Synthesis of Antimicrobial Pyridine-2,6-dicarboxamides

Derivatives of pyridine-2,6-dicarboxamide have emerged as a promising class of antimicrobial agents, exhibiting potent activity against various bacterial pathogens, including multidrug-resistant strains. The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell wall. This section provides a synthetic route and biological data for a representative antimicrobial compound.

Data Presentation: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a representative N,N'-bis(4-aminophenyl)pyridine-2,6-dicarboxamide derivative against clinically relevant bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
N,N'-bis(4-aminophenyl)pyridine-2,6-dicarboxamideStaphylococcus aureus (MRSA)2 - 4
Staphylococcus aureus2 - 16
Vancomycin-Resistant Enterococcus2 - 8
Vancomycin (Control)Staphylococcus aureus>2

[Data is representative of reported values for this class of compounds].[1]

Experimental Protocols: Synthesis of Antimicrobial Agents

The synthesis of N,N'-bis(aryl)pyridine-2,6-dicarboxamides from this compound involves a three-step process.

Step 1: Nucleophilic Aromatic Substitution of the 4-Chloro Group

This initial step involves the displacement of the chloro group with a suitable nucleophile, such as an amine, to introduce diversity at the 4-position of the pyridine ring.

  • Materials: this compound, selected amine (e.g., morpholine, piperidine), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dioxane.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dioxane, add the desired amine (1.2 eq) and DBU (1.5 eq).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the corresponding Diethyl 4-(amino)pyridine-2,6-dicarboxylate.[2]

Step 2: Hydrolysis of the Diethyl Ester

The ester groups are hydrolyzed to the corresponding dicarboxylic acid under basic conditions.

  • Materials: Diethyl 4-(amino)pyridine-2,6-dicarboxylate, Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the Diethyl 4-(amino)pyridine-2,6-dicarboxylate from Step 1 in a mixture of methanol and 1 M aqueous NaOH.

    • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the dicarboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(amino)pyridine-2,6-dicarboxylic acid.

Step 3: Amidation to form the Bioactive Dicarboxamide

The dicarboxylic acid is converted to the diacyl chloride, which is then reacted with an appropriate amine to form the final dicarboxamide.

  • Materials: 4-(amino)pyridine-2,6-dicarboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), desired aromatic amine (e.g., 4-aminoaniline), Triethylamine.

  • Procedure:

    • Suspend the 4-(amino)pyridine-2,6-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride and reflux for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.

    • Dissolve the crude diacyl chloride in dry DCM and cool to 0 °C.

    • In a separate flask, dissolve the aromatic amine (2.2 eq) and triethylamine (2.5 eq) in dry DCM.

    • Slowly add the amine solution to the diacyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final N,N'-bis(aryl)-4-(amino)pyridine-2,6-dicarboxamide.

Visualization: Synthetic Workflow for Antimicrobial Agents

G start This compound step1 Nucleophilic Aromatic Substitution (Amine, DBU, Dioxane) start->step1 intermediate1 Diethyl 4-(amino)pyridine-2,6-dicarboxylate step1->intermediate1 step2 Ester Hydrolysis (NaOH, MeOH/H2O) intermediate1->step2 intermediate2 4-(Amino)pyridine-2,6-dicarboxylic acid step2->intermediate2 step3 Amidation (1. SOCl2 2. Aromatic Amine, Et3N) intermediate2->step3 end N,N'-bis(aryl)-4-(amino)pyridine-2,6-dicarboxamide (Antimicrobial Agent) step3->end

Caption: Synthetic pathway to antimicrobial pyridine-2,6-dicarboxamides.

II. Synthesis of Anticancer Pyridine-2,6-dicarboxamides

Pyridine-based compounds have shown significant promise as anticancer agents by targeting various cellular pathways. Certain pyridine derivatives have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells through the upregulation of tumor suppressor proteins and stress-activated protein kinases.[3]

Data Presentation: In Vitro Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a representative pyridine derivative against human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
Representative Pyridine DerivativeHepG2 (Liver Cancer)~1
MCF-7 (Breast Cancer)>10
Doxorubicin (Control)HepG2 (Liver Cancer)<1

[Data is representative of reported values for this class of compounds].[3]

Experimental Protocols: Synthesis of Anticancer Agents

The synthesis of anticancer pyridine-2,6-dicarboxamides follows a similar three-step pathway as the antimicrobial agents, with variations in the choice of amines used in the nucleophilic substitution and final amidation steps to optimize anticancer activity.

Step 1: Nucleophilic Aromatic Substitution

  • Procedure: Follow the protocol outlined in Section I, using an amine selected to enhance anticancer properties.

Step 2: Ester Hydrolysis

  • Procedure: Follow the protocol outlined in Section I.

Step 3: Amidation

  • Procedure: Follow the protocol outlined in Section I, using an aromatic amine chosen for its contribution to the molecule's anticancer efficacy.

Visualization: Signaling Pathway for Anticancer Activity

G compound Pyridine Derivative p53 p53 (Tumor Suppressor) compound->p53 Upregulation jnk JNK (Stress Kinase) compound->jnk Upregulation p21 p21 (CDK Inhibitor) p53->p21 Activation g2m G2/M Arrest p21->g2m Induction apoptosis Apoptosis jnk->apoptosis Induction

Caption: Proposed anticancer mechanism of action.[3]

These application notes demonstrate the significant potential of this compound as a foundational building block in the synthesis of novel bioactive molecules. The provided protocols offer a robust framework for the development of new antimicrobial and anticancer agents. Further exploration of the diverse functionalities that can be introduced at the 4-position and through the amide linkages will undoubtedly lead to the discovery of new therapeutic candidates.

References

Application Note & Protocol: Purification of Diethyl 4-chloropyridine-2,6-dicarboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethyl 4-chloropyridine-2,6-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Achieving high purity of this compound is critical for subsequent reactions and final product quality. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, offering a straightforward and effective method to enhance its purity.

Experimental Protocol

This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent is crucial for successful recrystallization. Based on the purification of similar pyridine derivatives, ethanol is a recommended starting solvent. However, solvent screening is advised to determine the optimal solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane) for best results.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound in a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • If the compound is too soluble at room temperature, a less polar solvent might be better. If it is insoluble even at boiling, a more polar solvent should be tested. A mixed solvent system can also be employed.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the recrystallization solvent (e.g., 95% ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the compound completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

  • Decoloration (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling promotes the formation of larger, purer crystals. Avoid disturbing the flask during this period.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Press the crystals dry on the filter paper using a clean spatula or a second piece of filter paper.

    • Transfer the crystals to a watch glass and dry them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • When heating flammable organic solvents, use a heating mantle or a steam bath and ensure there are no open flames.

Data Presentation

The following table summarizes the key quantitative parameters for the recrystallization of this compound. These values are approximate and may need to be optimized based on the initial purity of the crude material and the specific laboratory conditions.

ParameterValueNotes
Starting Material Crude this compoundPurity can be assessed by TLC or melting point.
Recommended Solvent 95% EthanolOther solvents like methanol or ethyl acetate/hexane may be suitable.
Solvent Volume ~10-20 mL per gram of crude productUse the minimum volume of hot solvent for complete dissolution.
Dissolution Temperature Boiling point of the solvent (~78 °C for ethanol)Heat gently to avoid bumping.
Cooling Time 1-2 hours at room temperature, followed by ≥30 min in an ice bathSlow cooling is essential for pure crystal growth.
Expected Yield 70-90%Yield will vary depending on the purity of the crude material.
Drying Temperature 40-50 °CEnsure the temperature is well below the melting point of the product.

Visualization

The following diagram illustrates the workflow for the purification of this compound by recrystallization.

G cluster_0 Recrystallization Workflow A 1. Dissolution Crude compound in minimal hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities/charcoal A->B If colored/impure C 3. Cooling & Crystallization Slow cooling to room temperature, then ice bath A->C If solution is clear B->C D 4. Vacuum Filtration Isolate purified crystals C->D E 5. Washing Wash crystals with ice-cold solvent D->E F 6. Drying Dry purified crystals under vacuum or in an oven E->F G Pure this compound F->G

Caption: Workflow for the purification of this compound.

Application Notes and Protocols: Diethyl 4-chloropyridine-2,6-dicarboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a functionalized pyridine derivative with potential applications as a building block in the synthesis of various bioactive molecules. While direct synthesis of commercial agrochemicals such as aminopyralid or clopyralid from this specific starting material is not prominently documented in publicly available literature, its chemical structure lends itself to the synthesis of picolinic acid-based herbicides. The presence of a chloro group at the 4-position allows for nucleophilic substitution reactions, a common strategy in the synthesis of complex pyridine derivatives.

This document outlines a potential application of this compound in the synthesis of a precursor to picolinic acid herbicides through a hypothetical reaction pathway. The protocols and data presented are representative examples based on established chemical principles for this class of compounds.

Hypothetical Application: Synthesis of a 4-Aminopyridine-2,6-dicarboxylic Acid Derivative

A key structural feature of several picolinic acid herbicides is an amino group at the 4-position of the pyridine ring. This compound can potentially serve as a substrate for the introduction of an amino group via nucleophilic aromatic substitution. The resulting diethyl 4-aminopyridine-2,6-dicarboxylate could then be a versatile intermediate for further functionalization to produce novel herbicidal candidates.

Proposed Synthetic Pathway

The proposed pathway involves the amination of this compound, followed by hydrolysis of the ester groups to yield the corresponding dicarboxylic acid. This dicarboxylic acid could then undergo further transformations to introduce other desired substituents found in active agrochemicals.

Synthetic Pathway This compound This compound Diethyl 4-aminopyridine-2,6-dicarboxylate Diethyl 4-aminopyridine-2,6-dicarboxylate This compound->Diethyl 4-aminopyridine-2,6-dicarboxylate Nucleophilic Aromatic Substitution (e.g., NH3) 4-Aminopyridine-2,6-dicarboxylic acid 4-Aminopyridine-2,6-dicarboxylic acid Diethyl 4-aminopyridine-2,6-dicarboxylate->4-Aminopyridine-2,6-dicarboxylic acid Hydrolysis (e.g., NaOH, H2O) Picolinic Acid\nHerbicide Analogues Picolinic Acid Herbicide Analogues 4-Aminopyridine-2,6-dicarboxylic acid->Picolinic Acid\nHerbicide Analogues Further Functionalization

Caption: Proposed synthetic pathway for the conversion of this compound to picolinic acid herbicide analogues.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4-aminopyridine-2,6-dicarboxylate

This protocol describes the nucleophilic aromatic substitution of the chlorine atom with an amino group.

Materials:

  • This compound

  • Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)

  • Anhydrous solvent (e.g., Dioxane or DMF)

  • Reaction vessel (pressure-rated if necessary)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the ammonia solution (excess, e.g., 10-20 eq).

  • Seal the reaction vessel and heat the mixture with stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure Diethyl 4-aminopyridine-2,6-dicarboxylate.

Protocol 2: Hydrolysis to 4-Aminopyridine-2,6-dicarboxylic acid

This protocol details the conversion of the diethyl ester to the corresponding dicarboxylic acid.

Materials:

  • Diethyl 4-aminopyridine-2,6-dicarboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) for acidification

  • Water

  • pH meter or pH paper

  • Standard filtration equipment

Procedure:

  • Dissolve Diethyl 4-aminopyridine-2,6-dicarboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq).

  • Heat the mixture with stirring to facilitate the hydrolysis of the ester groups. Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, cool the solution in an ice bath.

  • Carefully acidify the reaction mixture by the dropwise addition of hydrochloric acid until the pH reaches the isoelectric point of the amino acid (typically pH 3-4), at which point the product will precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain 4-Aminopyridine-2,6-dicarboxylic acid.

Data Presentation

The following tables summarize representative quantitative data for the proposed synthetic protocols. These values are based on typical yields and conditions for similar transformations and should be considered as illustrative.

Table 1: Representative Reaction Parameters for the Synthesis of Diethyl 4-aminopyridine-2,6-dicarboxylate

ParameterValue
Starting MaterialThis compound
Reagent7N NH3 in Methanol
SolventDioxane
Temperature100-120 °C
Reaction Time12-24 hours
Representative Yield70-85%
Purity (post-chromatography)>95%

Table 2: Representative Data for the Hydrolysis to 4-Aminopyridine-2,6-dicarboxylic acid

ParameterValue
Starting MaterialDiethyl 4-aminopyridine-2,6-dicarboxylate
Reagent2M Sodium Hydroxide
SolventWater
Temperature80-100 °C
Reaction Time4-8 hours
Representative Yield85-95%
Purity>98%

Experimental Workflow Visualization

Experimental Workflow cluster_0 Protocol 1: Amination cluster_1 Protocol 2: Hydrolysis Start1 Dissolve Starting Material Add_Reagent1 Add Ammonia Solution Start1->Add_Reagent1 React1 Heat and Stir Add_Reagent1->React1 Monitor1 Monitor Reaction Progress React1->Monitor1 Workup1 Cool and Evaporate Solvent Monitor1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Product1 Isolate Diethyl 4-aminopyridine- 2,6-dicarboxylate Purify1->Product1 Start2 Dissolve Diethyl Ester Product1->Start2 Proceed to Hydrolysis Add_Reagent2 Add NaOH Solution Start2->Add_Reagent2 React2 Heat and Stir Add_Reagent2->React2 Monitor2 Monitor Reaction Progress React2->Monitor2 Workup2 Cool and Acidify Monitor2->Workup2 Filter Filter Precipitate Workup2->Filter Product2 Isolate 4-Aminopyridine- 2,6-dicarboxylic acid Filter->Product2

Caption: Experimental workflow for the synthesis of a 4-aminopyridine-2,6-dicarboxylic acid derivative.

Disclaimer: The synthetic protocols and applications described herein are based on established principles of organic chemistry and are provided for informational purposes for research and development. The direct application of this compound in the synthesis of commercialized agrochemicals has not been explicitly confirmed in the cited literature. Researchers should conduct their own literature searches and risk assessments before attempting any experimental work.

Application Notes and Protocols: Diethyl 4-chloropyridine-2,6-dicarboxylate as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a versatile trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in a wide array of biologically active molecules.[1][2] The presence of two diethyl ester groups at the 2- and 6-positions, coupled with a reactive chloro-substituent at the 4-position, makes it an ideal precursor for the synthesis of diverse pharmaceutical compounds. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the 4-position susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to a variety of 4-substituted pyridine-2,6-dicarboxylate derivatives.[3][4] These derivatives have shown promise in a range of therapeutic areas, including oncology, neurology, and infectious diseases.[1][5][6]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential pharmaceutical candidates.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical development lies in its ability to serve as a scaffold for the generation of libraries of 4-substituted pyridine derivatives. The chloro group at the 4-position is an excellent leaving group for SNAr reactions with a variety of nucleophiles.

1. Synthesis of 4-Amino- and 4-Alkoxy-Pyridine-2,6-dicarboxylate Derivatives: Reaction with primary and secondary amines, as well as alcohols, allows for the introduction of a wide range of functional groups at the 4-position. The resulting 4-amino and 4-alkoxy pyridine-2,6-dicarboxylate derivatives are key intermediates in the synthesis of various bioactive molecules, including potential kinase inhibitors and modulators of other signaling pathways.

2. Synthesis of Pyridine-2,6-dicarboxamides: The diethyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to the diacyl chloride. Subsequent reaction with amines leads to the formation of pyridine-2,6-dicarboxamides. This class of compounds has been investigated for a variety of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][5][6] Pyridine-2,6-dicarboxamide derivatives have also been shown to act as enzyme inhibitors, for example, targeting carbonic anhydrase and cholinesterase.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the synthesis of diethyl 4-aminopyridine-2,6-dicarboxylate derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine (1.1 - 1.5 equivalents) and the base (1.5 - 2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The reaction progress should be monitored by TLC.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If a solid precipitate (e.g., hydrochloride salt of the base) has formed, it can be removed by filtration.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude residue is then subjected to an aqueous work-up. This typically involves dissolving the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired diethyl 4-aminopyridine-2,6-dicarboxylate derivative.

Protocol 2: Hydrolysis of Diethyl Ester to Dicarboxylic Acid

This protocol outlines the hydrolysis of a diethyl 4-substituted-pyridine-2,6-dicarboxylate to the corresponding dicarboxylic acid.

Materials:

  • Diethyl 4-substituted-pyridine-2,6-dicarboxylate

  • Alkali metal hydroxide (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)) (2.2 - 3.0 equivalents)

  • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Methanol/Water)

  • Hydrochloric acid (HCl) (to acidify the reaction mixture)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Dissolve the diethyl 4-substituted-pyridine-2,6-dicarboxylate (1.0 equivalent) in the chosen solvent mixture.

  • Add the alkali metal hydroxide (2.2 - 3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the 4-substituted-pyridine-2,6-dicarboxylic acid.

Data Presentation

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF1001285
2MorpholineTEAAcetonitrile80892
3BenzylamineDIPEADMSO1101678
4Sodium methoxide-Methanol65695

Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow start Start: Reaction Setup reaction Combine this compound, Nucleophile, Base, and Solvent start->reaction heating Heat and Stir (Monitor by TLC) reaction->heating workup Aqueous Work-up heating->workup purification Column Chromatography workup->purification product Final Product: 4-Substituted Pyridine-2,6-dicarboxylate purification->product

Caption: Experimental workflow for the synthesis of 4-substituted pyridine-2,6-dicarboxylates.

signaling_pathway precursor Diethyl 4-chloropyridine- 2,6-dicarboxylate synthesis Chemical Synthesis (e.g., S N Ar) precursor->synthesis inhibitor Small Molecule Inhibitor (4-Substituted Pyridine Derivative) synthesis->inhibitor target Biological Target (e.g., Kinase, Enzyme) inhibitor->target Inhibition pathway Signaling Pathway target->pathway response Cellular Response (e.g., Apoptosis, Growth Arrest) pathway->response

Caption: Logical relationship of precursor to a potential therapeutic small molecule inhibitor.

References

Application Note and Protocol for the Purification of Diethyl 4-chloropyridine-2,6-dicarboxylate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its high purity is often a critical prerequisite for successful subsequent reactions. Column chromatography is a widely used and effective technique for the purification of such organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is based on established principles of chromatography for pyridine derivatives and related organic molecules.

Data Presentation

The efficiency of a column chromatography separation is highly dependent on the choice of stationary and mobile phases. Preliminary analysis using Thin-Layer Chromatography (TLC) is essential to determine the optimal solvent system. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.

Parameter Description Typical Value/Range Reference
Stationary Phase The solid adsorbent used in the column.Silica Gel, 60 Å, 230-400 mesh[1]
Mobile Phase (Eluent) The solvent or solvent mixture that carries the sample through the stationary phase.Hexane/Ethyl Acetate gradient[2][3]
Preliminary TLC Analysis Used to determine the optimal mobile phase composition.10-50% Ethyl Acetate in Hexane[4][5]
Retention Factor (Rf) Target The desired Rf value for the product in the chosen TLC solvent system to ensure good separation on the column.0.2 - 0.4[6]
Sample Loading Method of applying the crude sample to the column.Dry loading with silica gel or wet loading in minimal solvent.[6]
Elution Method The process of passing the mobile phase through the column to separate the compounds.Gradient elution, starting with a lower polarity and gradually increasing.[6]

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample preparation)

  • Anhydrous Sodium Sulfate

  • TLC plates (Silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • Rotary evaporator

2. Preliminary Thin-Layer Chromatography (TLC) Analysis

The selection of an appropriate mobile phase is critical for successful separation.[4]

  • Prepare several small developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the separated spots under UV light (254 nm).

  • The optimal solvent system is the one that gives the target compound an Rf value between 0.2 and 0.4, with good separation from other spots.

3. Column Preparation (Wet Packing Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column.[6]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[6]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% ethyl acetate in hexane).[7]

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[6]

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface.[6]

4. Sample Loading

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.[6]

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.

  • Begin eluting the column by opening the stopcock to achieve a steady drip rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per tube).

  • If using a gradient elution, start with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds.[6]

  • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine the pure fractions containing this compound.

6. Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Further dry the product under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

The following diagram illustrates the experimental workflow for the column chromatography purification of this compound.

G cluster_prep Preparation cluster_sep Separation & Collection cluster_iso Isolation & Analysis TLC 1. TLC Analysis (Determine Mobile Phase) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase (Gradient Elution) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Solvent Evaporation Combine->Evap Pure 10. Purified Product Evap->Pure Analyze 11. Purity Analysis (NMR, GC-MS) Pure->Analyze

References

Application Notes and Protocols for the Characterization of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Diethyl 4-chloropyridine-2,6-dicarboxylate (CAS No. 53389-01-8). The methodologies outlined are essential for identity confirmation, purity assessment, and quality control of this compound in research and drug development settings.

Compound Information

Parameter Information
IUPAC Name This compound
Synonyms 4-chloropyridine-2,6-dicarboxylic acid diethyl ester
CAS Number 53389-01-8
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
Chemical Structure

Analytical Techniques and Protocols

A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity determination, and Elemental Analysis for compositional verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

2.1.1. ¹H NMR Spectroscopy

  • Objective: To determine the number and types of protons and their connectivity in the molecule.

  • Experimental Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

  • Expected ¹H NMR Data (in DMSO-d₆):

    Chemical Shift (δ) ppm Multiplicity Integration (No. of H) Coupling Constant (J) Hz Assignment
    8.31 Singlet (s) 2H - Pyridine H-3, H-5
    4.40 Quartet (q) 4H 7.1 -OCH₂CH₃

    | 1.36 | Triplet (t) | 6H | 7.1 | -OCH₂CH₃ |

2.1.2. ¹³C NMR Spectroscopy

  • Objective: To determine the number and types of carbon atoms in the molecule.

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrumentation: Utilize a 100 MHz or higher frequency NMR spectrometer.

    • Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Predicted ¹³C NMR Data: Note: Experimental data for the diethyl ester was not available in the searched literature. The following are predicted chemical shifts based on the dimethyl analog and general knowledge of similar structures.

    Chemical Shift (δ) ppm Assignment
    ~164 C=O (Ester)
    ~150 Pyridine C-2, C-6
    ~145 Pyridine C-4
    ~128 Pyridine C-3, C-5
    ~63 -OCH₂CH₃

    | ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound and aid in structural elucidation through fragmentation analysis.

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Data Acquisition: Acquire the mass spectrum in positive ion mode.

    • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions.

  • Expected Mass Spectrometry Data:

    m/z Assignment
    258.05 [M+H]⁺ Protonated molecule (Calculated for C₁₁H₁₃ClNO₄⁺)

    | 280.03 [M+Na]⁺ | Sodium adduct (Calculated for C₁₁H₁₂ClNO₄Na⁺) |

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and to quantify any impurities.

  • Experimental Protocol:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier). A typical gradient could be 30-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

    • Sample Preparation: Prepare a stock solution of the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Prepare working solutions by dilution.

    • Analysis: Inject the prepared sample and a blank.

    • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

  • Expected HPLC Data:

    Parameter Value
    Retention Time Dependent on the specific method

    | Purity | >95% (typical for a purified compound) |

Elemental Analysis
  • Objective: To determine the elemental composition (C, H, N, Cl) of the compound and compare it with the theoretical values.

  • Experimental Protocol:

    • Sample Preparation: A few milligrams of the dry, pure sample are required.

    • Instrumentation: An elemental analyzer.

    • Analysis: The instrument combusts the sample, and the resulting gases are quantified to determine the percentage of each element.

  • Theoretical vs. Expected Elemental Analysis Data:

    Element Theoretical (%) Found (%)

    | C | 5

Application Notes and Protocols: Spectroscopic Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of Diethyl 4-chloropyridine-2,6-dicarboxylate. While experimental spectra for this specific compound are not publicly available, this document presents predicted spectroscopic data based on closely related analogs. The provided protocols outline the standard methodologies for acquiring such spectra, enabling researchers to verify these predictions and characterize their synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including dimethyl 4-chloropyridine-2,6-dicarboxylate and other substituted diethyl pyridine-2,6-dicarboxylates.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.3 - 8.5Singlet2HPyridine H-3, H-5
~4.4 - 4.6Quartet4H-O-CH₂ -CH₃
~1.4 - 1.6Triplet6H-O-CH₂-CH₃
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) (ppm)Assignment
~164 - 166C =O (Ester)
~150 - 152Pyridine C -2, C-6
~145 - 147Pyridine C -4
~125 - 127Pyridine C -3, C-5
~62 - 64-O-CH₂ -CH₃
~13 - 15-O-CH₂-CH₃
Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic)
~2980 - 2850MediumC-H stretch (aliphatic)
~1720 - 1740StrongC=O stretch (ester)
~1550 - 1580MediumC=C and C=N stretch (pyridine ring)
~1250 - 1300StrongC-O stretch (ester)
~800 - 850StrongC-Cl stretch

Experimental Protocols

The following are detailed protocols for obtaining NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Spectrum Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectrum Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C (typically 1024 scans or more).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the characteristic absorption bands.

    • Label the major peaks and assign them to the corresponding functional groups based on standard IR correlation tables.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H and ¹³C) purification->nmr_analysis ir_analysis IR Spectroscopy (ATR-FTIR) purification->ir_analysis structural_elucidation Structural Elucidation and Verification nmr_analysis->structural_elucidation ir_analysis->structural_elucidation

The Role of Diethyl 4-chloropyridine-2,6-dicarboxylate in Metal-Organic Framework (MOF) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the structure and function of a MOF. This document provides detailed application notes and protocols on the prospective role of diethyl 4-chloropyridine-2,6-dicarboxylate as a linker in MOF synthesis. While direct synthesis examples using this specific diester are not extensively documented in current literature, this guide extrapolates from the well-established chemistry of its parent compound, pyridine-2,6-dicarboxylic acid, to provide a comprehensive theoretical and practical framework for its application.

Introduction

Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is a versatile and widely used organic linker in the synthesis of MOFs. Its nitrogen atom and two carboxylate groups provide multiple coordination sites, enabling the formation of diverse and stable one-dimensional, two-dimensional, and three-dimensional frameworks with a variety of metal ions.[1][2][3] The introduction of a chloro-substituent at the 4-position of the pyridine ring and the use of the diethyl ester form of the dicarboxylate can offer several advantages in MOF synthesis and functionality:

  • Modulated Reactivity: The ester groups can be hydrolyzed in-situ during the solvothermal synthesis to form the coordinating carboxylate groups. This can influence the crystallization process and potentially lead to different framework topologies.

  • Functionalization: The chloro-group can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications, such as targeted drug delivery or enhanced catalytic activity.

  • Modified Pore Environment: The presence of the chlorine atom within the MOF pores can alter the polarity and chemical environment, potentially leading to selective adsorption of guest molecules.

Hypothetical MOF Synthesis and Properties

Based on the synthesis of related MOFs, a hypothetical MOF, designated here as Hypo-MOF-1 , could be synthesized using this compound and a suitable metal salt, such as zinc nitrate. The following table summarizes the expected properties of such a MOF, based on typical values for similar pyridine-dicarboxylate-based frameworks.

PropertyExpected ValueMethod of Analysis
Formula [Zn(4-Cl-pdc)]·(solvent)Single-Crystal X-ray Diffraction
Crystal System MonoclinicSingle-Crystal X-ray Diffraction
Space Group P2₁/cSingle-Crystal X-ray Diffraction
BET Surface Area 800 - 1500 m²/gNitrogen Adsorption-Desorption Isotherms
Pore Volume 0.4 - 0.8 cm³/gNitrogen Adsorption-Desorption Isotherms
Pore Size 8 - 15 ÅNitrogen Adsorption-Desorption Isotherms
Thermal Stability Up to 350 °CThermogravimetric Analysis (TGA)
Drug Loading Capacity 15 - 30 wt% (e.g., for 5-Fluorouracil)UV-Vis Spectroscopy or HPLC after digestion

(Note: The values presented in this table are hypothetical and for illustrative purposes, based on data from analogous MOF systems.)

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of a hypothetical MOF using this compound.

Protocol 1: Solvothermal Synthesis of Hypo-MOF-1
  • Reagent Preparation:

    • Dissolve 0.25 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).

    • Dissolve 0.25 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of DMF.

  • Reaction Mixture:

    • In a 20 mL scintillation vial, combine the two solutions.

    • Add 0.5 mL of a modulator, such as formic acid, to control crystal growth.

    • Cap the vial tightly.

  • Crystallization:

    • Place the vial in a preheated oven at 120 °C for 48 hours.

    • Allow the oven to cool to room temperature slowly over 12 hours.

  • Product Isolation and Activation:

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

    • Activate the MOF by immersing the crystals in methanol for 24 hours, replacing the methanol every 8 hours.

    • Dry the activated MOF under vacuum at 150 °C for 12 hours to remove residual solvent.

Protocol 2: Characterization of Hypo-MOF-1
  • Powder X-ray Diffraction (PXRD):

    • Acquire a PXRD pattern of the as-synthesized and activated MOF to confirm crystallinity and phase purity.

  • Thermogravimetric Analysis (TGA):

    • Heat the activated MOF from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine its thermal stability.

  • Nitrogen Adsorption-Desorption Analysis:

    • Perform a nitrogen adsorption-desorption measurement at 77 K to determine the BET surface area, pore volume, and pore size distribution.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the FT-IR spectra of the ligand and the MOF to confirm the coordination of the carboxylate groups to the metal centers.

Protocol 3: Drug Loading into Hypo-MOF-1 (Example: 5-Fluorouracil)
  • Loading Solution:

    • Prepare a 1 mg/mL solution of 5-Fluorouracil (5-FU) in methanol.

  • Loading Procedure:

    • Immerse 50 mg of activated Hypo-MOF-1 in 10 mL of the 5-FU solution.

    • Stir the suspension at room temperature for 24 hours in the dark.

  • Isolation of Drug-Loaded MOF:

    • Centrifuge the suspension and decant the supernatant.

    • Wash the drug-loaded MOF with fresh methanol (2 x 5 mL) to remove surface-adsorbed drug.

    • Dry the product under vacuum at room temperature.

  • Quantification of Drug Loading:

    • Combine the supernatant and washing solutions.

    • Determine the concentration of unloaded 5-FU using UV-Vis spectroscopy at its maximum absorbance wavelength.

    • Calculate the amount of loaded drug by subtracting the amount of unloaded drug from the initial amount.

Visualizations

Logical Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application reagents Reactants (Ligand, Metal Salt, Solvent) mixing Mixing and Solvation reagents->mixing solvothermal Solvothermal Reaction (Heat and Pressure) mixing->solvothermal crystallization Crystallization solvothermal->crystallization pxrd PXRD (Crystallinity, Phase Purity) crystallization->pxrd tga TGA (Thermal Stability) crystallization->tga bet N2 Adsorption (Surface Area, Porosity) crystallization->bet ftir FT-IR (Coordination) crystallization->ftir drug_loading Drug Loading bet->drug_loading release_studies In Vitro Release Studies drug_loading->release_studies Drug_Delivery_Pathway cluster_extracellular Extracellular cluster_cellular Cellular mof Drug-Loaded MOF endocytosis Endocytosis mof->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome drug_release Drug Release endosome->drug_release MOF Degradation cellular_target Cellular Target (e.g., DNA, Enzymes) drug_release->cellular_target apoptosis Apoptosis cellular_target->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diethyl 4-chloropyridine-2,6-dicarboxylate synthesis.

Synthesis Overview

The synthesis of this compound is typically a two-step process starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The first step involves the esterification of chelidamic acid to produce Diethyl 4-hydroxypyridine-2,6-dicarboxylate. The subsequent step is the chlorination of the hydroxyl group to yield the final product.

Synthesis Pathway

Synthesis_Pathway Chelidamic_Acid Chelidamic Acid Hydroxyl_Intermediate Diethyl 4-hydroxypyridine- 2,6-dicarboxylate Chelidamic_Acid->Hydroxyl_Intermediate  Esterification (Ethanol, H₂SO₄)   Final_Product Diethyl 4-chloropyridine- 2,6-dicarboxylate Hydroxyl_Intermediate->Final_Product  Chlorination (POCl₃)  

Caption: Overall synthetic route from Chelidamic Acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Step 1: Esterification of Chelidamic Acid
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Diethyl 4-hydroxypyridine-2,6-dicarboxylate - Incomplete reaction. - Insufficient catalyst. - Water present in the reaction mixture.- Increase reaction time or temperature. - Add a catalytic amount of a stronger acid (e.g., concentrated H₂SO₄). - Use anhydrous ethanol and dry glassware.
Product is difficult to purify - Presence of mono-esterified byproducts. - Residual starting material.- Use a larger excess of ethanol. - Purify the crude product by column chromatography (Silica gel, ethyl acetate/hexane gradient). - Recrystallize from a suitable solvent system like ethanol/water.
Reaction turns dark - Decomposition at high temperatures.- Maintain the reaction temperature below reflux. - Monitor the reaction progress closely using TLC.
Step 2: Chlorination of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Reaction temperature too low. - Hydrolysis of the product during workup.- Increase reaction time or temperature. A sealed reactor can be used to reach higher temperatures safely.[1] - Ensure the reaction mixture is quenched carefully in ice-cold water to minimize hydrolysis.[1] - Use of a base like pyridine can improve the efficiency of the chlorination.[1]
Formation of a viscous, intractable residue - Formation of phosphorylated intermediates.[2] - Polymerization or decomposition at high temperatures.- Control the addition of POCl₃ and maintain a consistent temperature. - Use an appropriate solvent to aid in dissolution and heat transfer.
Product is contaminated with starting material - Insufficient chlorinating agent. - Reaction not driven to completion.- Use a slight excess of POCl₃. - Increase the reaction time and monitor by TLC until the starting material is consumed.
Difficult work-up and purification - Excess POCl₃ is difficult to remove. - Product is sensitive to hydrolysis.- Carefully quench the reaction mixture by slowly adding it to crushed ice. - Neutralize the acidic solution with a base (e.g., NaHCO₃ or Na₂CO₃) before extraction. - Extract the product quickly with an organic solvent like ethyl acetate or dichloromethane.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Synthesis Step: Esterification or Chlorination? Start->Identify_Step Esterification_Issues Esterification Problems Identify_Step->Esterification_Issues Esterification Chlorination_Issues Chlorination Problems Identify_Step->Chlorination_Issues Chlorination Incomplete_Esterification Incomplete Reaction? Esterification_Issues->Incomplete_Esterification Purification_Difficulty_E Purification Issues? Esterification_Issues->Purification_Difficulty_E Incomplete_Chlorination Incomplete Reaction? Chlorination_Issues->Incomplete_Chlorination Side_Reactions_C Side Reactions? Chlorination_Issues->Side_Reactions_C Workup_Problems Work-up/Purification Issues? Chlorination_Issues->Workup_Problems Incomplete_Esterification->Purification_Difficulty_E No Solution_E1 Increase reaction time/temp Add more catalyst Incomplete_Esterification->Solution_E1 Yes Solution_E2 Column chromatography Recrystallization Purification_Difficulty_E->Solution_E2 Yes Incomplete_Chlorination->Side_Reactions_C No Solution_C1 Increase reaction time/temp Use slight excess of POCl₃ Incomplete_Chlorination->Solution_C1 Yes Side_Reactions_C->Workup_Problems No Solution_C2 Control temperature Optimize reagent addition Side_Reactions_C->Solution_C2 Yes Solution_C3 Careful quenching Neutralization & quick extraction Workup_Problems->Solution_C3 Yes

Caption: A step-by-step guide to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The most common and recommended starting material is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is commercially available.

Q2: What are the optimal conditions for the esterification of chelidamic acid?

A2: While specific conditions can vary, a common method involves refluxing chelidamic acid in a large excess of absolute ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid, for several hours. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.

Q3: What is the best chlorinating agent for converting the hydroxyl intermediate to the final product?

A3: Phosphorus oxychloride (POCl₃) is the most effective and commonly used reagent for this transformation.[1][2] Using it in equimolar amounts in a sealed reactor at elevated temperatures can provide high yields and simplify purification.[1]

Q4: Are there any significant safety precautions to consider during the chlorination step?

A4: Yes. Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture with water should be done slowly and carefully in an ice bath to control the exothermic reaction.

Q5: How can I purify the final product, this compound?

A5: After the work-up, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.

Q6: What are the potential side products in the chlorination reaction?

A6: The primary side products can arise from incomplete chlorination, leaving unreacted starting material. Additionally, at higher temperatures, there is a risk of side reactions involving the pyridine nitrogen or the ester groups. The formation of various phosphorylated intermediates can also occur.[2]

Q7: How can I monitor the progress of the reactions?

A7: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the esterification and chlorination steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product spots.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend chelidamic acid (1 equivalent) in absolute ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Reduce the volume of ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a sealed pressure vessel, combine Diethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent) and phosphorus oxychloride (1-1.2 equivalents). The use of a solvent is optional, but a high-boiling inert solvent like toluene can be used. For improved reactivity, pyridine (1 equivalent) can be added as a base.[1]

  • Reaction: Heat the mixture to 120-140°C for 2-4 hours.[1] The reaction should be monitored by TLC.

  • Work-up: After cooling the reaction vessel to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution to a pH of 7-8 with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexane) or by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Typical Yields

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Esterification Chelidamic Acid, EthanolH₂SO₄ (cat.)EthanolReflux (~78)4 - 685 - 95
Chlorination Diethyl 4-hydroxypyridine-2,6-dicarboxylatePOCl₃, Pyridine (optional)None or Toluene120 - 1402 - 470 - 90[1]

Logical Relationships of Reaction Parameters

Logical_Relationships cluster_esterification Esterification cluster_chlorination Chlorination E_Temp Temperature E_Yield Yield & Purity E_Temp->E_Yield Increases rate E_Time Reaction Time E_Time->E_Yield Increases conversion E_Catalyst Acid Catalyst E_Catalyst->E_Yield Essential for reaction C_Temp Temperature C_Yield Yield & Purity C_Temp->C_Yield Increases rate (risk of decomposition) C_Time Reaction Time C_Time->C_Yield Increases conversion C_Reagent POCl₃ Ratio C_Reagent->C_Yield Affects completion

Caption: Key parameters influencing reaction outcomes.

References

Common side products in the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common and established synthetic route starts with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis proceeds in two main steps:

  • Esterification: Chelidamic acid is first converted to its diethyl ester, Diethyl 4-hydroxypyridine-2,6-dicarboxylate. This is typically achieved by reacting chelidamic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Chlorination: The hydroxyl group of Diethyl 4-hydroxypyridine-2,6-dicarboxylate is then replaced with a chlorine atom. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

Q2: What are the most critical parameters to control during the chlorination step?

A2: The chlorination step is crucial and requires careful control of several parameters to maximize yield and minimize side product formation. Key parameters include:

  • Temperature: The reaction temperature needs to be carefully controlled. Exceedingly high temperatures can lead to the formation of tar and other degradation products.

  • Reaction Time: Sufficient reaction time is necessary for complete conversion of the starting material. However, prolonged reaction times can also promote the formation of side products.

  • Purity of Reagents and Solvents: The use of dry solvents and high-purity reagents is essential to prevent unwanted side reactions, such as hydrolysis.

  • Stoichiometry of the Chlorinating Agent: The molar ratio of the chlorinating agent to the substrate should be optimized. An excess of the chlorinating agent can sometimes lead to over-chlorination or other side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the esterification and chlorination reactions can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete Chlorination: The reaction may not have gone to completion, leaving unreacted Diethyl 4-hydroxypyridine-2,6-dicarboxylate. 2. Hydrolysis: The ester groups or the chloro-substituent may have been hydrolyzed due to the presence of water. 3. Side Reactions: Formation of various side products, such as over-chlorinated species or polymeric materials. 4. Loss during Work-up/Purification: The product may be lost during extraction or purification steps.1. Optimize Reaction Conditions: Increase the reaction time or temperature cautiously while monitoring with TLC. Consider using a slight excess of the chlorinating agent. 2. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control Reaction Temperature: Avoid excessively high temperatures to minimize the formation of tars. 4. Optimize Work-up and Purification: Ensure the pH is appropriate during aqueous work-up to prevent hydrolysis. Use an appropriate purification method, such as column chromatography with a carefully chosen solvent system, to minimize product loss.
Presence of a significant amount of starting material (Diethyl 4-hydroxypyridine-2,6-dicarboxylate) in the final product 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. 1. Increase Stoichiometry: Use a larger excess of the chlorinating agent (e.g., 1.5-2 equivalents). 2. Extend Reaction Time: Monitor the reaction by TLC until the starting material is completely consumed. 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress.
Formation of a dark, tarry substance in the reaction mixture 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials or solvents. 1. Maintain a lower reaction temperature. A controlled heating mantle or oil bath is recommended. 2. Use pure, dry reagents and solvents.
Product decomposes during distillation High boiling point and thermal instability of the product. Purify by column chromatography instead of distillation. If distillation is necessary, use a high-vacuum system to lower the boiling point.
Hydrolysis of the ester groups, leading to the formation of the corresponding carboxylic acids Presence of water in the reaction mixture or during work-up. Use anhydrous reagents and solvents. During the work-up, use a saturated sodium bicarbonate solution to neutralize any acid and quickly extract the product into an organic solvent.

Potential Side Products

The following table summarizes the common side products that may be formed during the synthesis of this compound, their likely origin, and suggested methods for their removal.

Side Product Structure Likely Origin Removal Method
Diethyl 4-hydroxypyridine-2,6-dicarboxylateIncomplete chlorination of the starting material.Column chromatography.
4-Chloropyridine-2,6-dicarboxylic acidHydrolysis of the diethyl ester groups of the product or starting material.Extraction with a basic aqueous solution (e.g., NaHCO₃ solution).
Polymeric/Tarry MaterialsComplex mixtureDecomposition of starting materials or product at high temperatures.Filtration of the crude product. The soluble portion can then be purified by column chromatography.

Experimental Protocols

Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate (Esterification)
  • Materials:

    • Chelidamic acid (1 equivalent)

    • Anhydrous ethanol (sufficient quantity to dissolve)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • Suspend chelidamic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl 4-hydroxypyridine-2,6-dicarboxylate.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound (Chlorination)
  • Materials:

    • Diethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent)

    • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (1.5-2 equivalents)

    • Anhydrous solvent (e.g., toluene or chloroform)

  • Procedure:

    • Dissolve Diethyl 4-hydroxypyridine-2,6-dicarboxylate in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Slowly add the chlorinating agent (POCl₃ or SOCl₂) to the solution at room temperature or while cooling in an ice bath.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess chlorinating agent.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis issue Problem Observed? start->issue low_yield Low Yield issue->low_yield Yes incomplete_rxn Incomplete Reaction issue->incomplete_rxn Yes tar_formation Tar Formation issue->tar_formation Yes success Successful Synthesis issue->success No cause_yield Identify Cause: - Incomplete Chlorination - Hydrolysis - Side Reactions low_yield->cause_yield cause_incomplete Identify Cause: - Insufficient Reagent - Low Temperature - Short Reaction Time incomplete_rxn->cause_incomplete cause_tar Identify Cause: - High Temperature - Impure Reagents tar_formation->cause_tar solution_yield Solution: - Optimize Conditions - Ensure Anhydrous Setup - Control Temperature cause_yield->solution_yield solution_incomplete Solution: - Increase Reagent/Time/Temp - Monitor with TLC cause_incomplete->solution_incomplete solution_tar Solution: - Lower Temperature - Use Pure Reagents cause_tar->solution_tar solution_yield->start Retry solution_incomplete->start Retry solution_tar->start Retry

Caption: Troubleshooting workflow for the synthesis of this compound.

Troubleshooting guide for the Hantzsch synthesis of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during this multi-component reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my Hantzsch synthesis using the classical method. What are the common causes?

A1: Low yields in the classical Hantzsch synthesis, which typically involves refluxing an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate in a solvent such as ethanol, are a frequent issue.[1][2] Several factors can contribute to this problem:

  • Harsh Reaction Conditions: The classical method often requires prolonged reaction times and high temperatures, which can lead to the degradation of the 1,4-dihydropyridine product.[1][2]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's progress and lead to lower yields.[1][3]

  • Substituent Effects: The nature of the aldehyde substituent can influence the reaction outcome. Electron-withdrawing groups on the aldehyde tend to improve yields, whereas sterically hindered aldehydes, such as those with ortho-substituents, may decrease reaction efficiency.[4]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.[3]

Q2: What are the common side products in the Hantzsch synthesis, and how can I minimize their formation?

A2: The formation of side products is a common challenge in the Hantzsch synthesis due to its complex reaction mechanism, which can proceed through at least five different pathways.[2][3] Common side products can arise from:

  • Self-condensation of the β-ketoester. [3]

  • Michael addition of the enamine to the Knoevenagel condensation product before cyclization. [3]

  • Incomplete reaction , leaving intermediates in the final product mixture.[3]

  • Oxidation of the 1,4-dihydropyridine product to the corresponding pyridine, especially under harsh conditions or in the presence of air.[1]

To minimize the formation of these side products, it is crucial to maintain careful control over the reaction conditions, including temperature and the order of reagent addition.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the unwanted oxidation of the dihydropyridine product.[1]

Q3: I am struggling with the purification of my final pyridine product. What are some effective purification strategies?

A3: The purification of pyridine derivatives can be challenging due to their basic nature and the similar polarities of byproducts.[3] Effective purification techniques include:

  • Crystallization: This is often the most effective method for purifying solid pyridine derivatives.

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities.

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited by performing an acid-base extraction to separate it from non-basic impurities.

In many cases, the initial 1,4-dihydropyridine product precipitates from the reaction mixture and can be collected by filtration, which simplifies the purification process.[3]

Q4: My reaction is highly exothermic and difficult to control. How can this be managed?

A4: Exothermic reactions can pose safety risks and lead to the formation of degradation products.[3] To manage a highly exothermic Hantzsch synthesis, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over a period can help control the rate of heat generation.[3]

  • Efficient Cooling: Utilizing an ice bath or a cryostat will help maintain a consistent and low reaction temperature.[3]

  • Dilution: Conducting the reaction at a lower concentration can aid in dissipating heat more effectively.[3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Hantzsch pyridine synthesis.

Low Yield
Potential Cause Recommended Solution
Impure Reactants Ensure the purity of all starting materials (aldehyde, β-ketoester, nitrogen source) before commencing the synthesis.[1][3]
Suboptimal Reaction Temperature Optimize the reaction temperature. Prolonged heating can lead to product degradation.[1] Consider modern, milder methods like microwave-assisted synthesis or using catalysts that allow for lower temperatures.[2][5]
Incorrect Solvent The choice of solvent can significantly impact the reaction. While ethanol and acetic acid are traditional, greener solvents like water or glycerol, or solvent-free conditions have shown success.[4][5]
Inefficient Nitrogen Source The choice of nitrogen source (e.g., ammonium acetate, ammonia) can affect the yield. Experiment with different sources to find the optimal one for your specific substrates.[4]
Steric Hindrance If using a sterically hindered aldehyde, consider that this may inherently lead to lower yields.[4] Optimization of other parameters becomes even more critical.
Side Product Formation
Side Product Recommended Solution
Oxidized Pyridine To prevent premature oxidation of the 1,4-dihydropyridine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Michael Adducts/Self-Condensation Products Carefully control the reaction temperature and the order of reagent addition to favor the desired reaction pathway.[3]
Unreacted Intermediates Ensure the reaction goes to completion by monitoring it via TLC. If necessary, increase the reaction time or temperature cautiously.

Experimental Protocols

General Protocol for Hantzsch 1,4-Dihydropyridine Synthesis

This is a general guideline and may require optimization for specific substrates.[3]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Nitrogen source (e.g., ammonium acetate) (1.2 mmol)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in the chosen solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[3]

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Aromatization of 1,4-Dihydropyridine to Pyridine

Materials:

  • Purified 1,4-dihydropyridine

  • Oxidizing agent (e.g., nitric acid, potassium permanganate, ferric chloride)[2][4]

  • Solvent (e.g., acetic acid)[3]

Procedure:

  • Dissolve the purified 1,4-dihydropyridine in a suitable solvent, such as acetic acid.[3]

  • Add the oxidizing agent portion-wise to the solution.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Work up the reaction mixture appropriately to isolate the pyridine product. This may involve neutralization and extraction.

  • Purify the final pyridine product using crystallization or column chromatography.

Visual Guides

Hantzsch Synthesis Troubleshooting Workflow

G start Start: Low Yield or Impurities check_reactants Check Reactant Purity start->check_reactants optimize_temp Optimize Temperature check_reactants->optimize_temp Reactants Pure failure Persistent Issues: Consult Literature for Alternative Methods check_reactants->failure Reactants Impure change_solvent Change Solvent optimize_temp->change_solvent Low Yield Persists success Successful Synthesis optimize_temp->success Yield Improves change_n_source Change Nitrogen Source change_solvent->change_n_source Low Yield Persists change_solvent->success Yield Improves inert_atmosphere Use Inert Atmosphere (for DHP) change_n_source->inert_atmosphere Low Yield Persists change_n_source->success Yield Improves purification Optimize Purification inert_atmosphere->purification Side Reactions Persist inert_atmosphere->success Purity Improves purification->success Product Isolated purification->failure Cannot Purify G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_aromatization Aromatization aldehyde Aldehyde knoevenagel Knoevenagel Adduct (α,β-unsaturated carbonyl) aldehyde->knoevenagel ketoester1 β-Ketoester (1) ketoester1->knoevenagel ketoester2 β-Ketoester (2) enamine Enamine ketoester2->enamine ammonia Ammonia ammonia->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct enamine->michael_adduct dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration pyridine Pyridine dihydropyridine->pyridine Oxidation

References

Technical Support Center: Optimization of Reaction Conditions for Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl 4-chloropyridine-2,6-dicarboxylate. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step synthesis starting from chelidamic acid: (1) esterification to diethyl 4-hydroxypyridine-2,6-dicarboxylate and (2) subsequent chlorination.

Frequently Asked Questions (FAQs):

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid)[1][2].

Q2: My esterification of chelidamic acid to diethyl 4-hydroxypyridine-2,6-dicarboxylate is giving a low yield. What are the possible reasons?

A2: Low yields in the esterification step can be due to several factors:

  • Incomplete reaction: Ensure a sufficient excess of ethanol is used as both solvent and reactant. The reaction is an equilibrium, and a large excess of alcohol drives it towards the product.

  • Insufficient catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is crucial. Ensure the catalyst is fresh and added in an appropriate amount.

  • Presence of water: The presence of water can hydrolyze the ester product back to the carboxylic acid. Use anhydrous ethanol and dry glassware.

  • Reaction time and temperature: The reaction typically requires refluxing for several hours to go to completion. Ensure adequate heating and reaction time.

Q3: I am observing significant side product formation during the chlorination step. What are these byproducts and how can I minimize them?

A3: Side product formation during chlorination, especially when using reagents like thionyl chloride or oxalyl chloride, can be a significant issue.

  • Over-chlorination: Reaction at higher temperatures or for extended periods can lead to the formation of di- or tri-chlorinated pyridine species. Careful control of the reaction temperature is crucial.

  • Reaction with solvent: Some chlorinating agents can react with certain solvents. Dichloromethane is a commonly used inert solvent for these reactions[2].

  • Degradation of starting material or product: The pyridine ring can be sensitive to harsh reaction conditions. Using milder chlorinating agents or optimizing the reaction temperature and time can help minimize degradation.

Q4: How do I choose between different chlorinating agents like thionyl chloride and oxalyl chloride?

A4: Both thionyl chloride and oxalyl chloride are effective for converting the hydroxyl group of diethyl 4-hydroxypyridine-2,6-dicarboxylate to a chloride.

  • Thionyl chloride: It is a powerful chlorinating agent. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture. However, it can sometimes lead to charring or darker reaction mixtures if not used carefully.

  • Oxalyl chloride: This reagent is also very effective and often used with a catalytic amount of dimethylformamide (DMF). The byproducts are also gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride). It is sometimes considered a milder alternative to thionyl chloride.

Q5: What is the best way to purify the final product, this compound?

A5: Purification of the final product typically involves a combination of techniques:

  • Aqueous workup: After the reaction, a careful aqueous workup is necessary to remove any remaining acid and water-soluble byproducts. This often involves washing with a saturated sodium bicarbonate solution followed by brine[3].

  • Column chromatography: This is a highly effective method for separating the desired product from non-polar and highly polar impurities. A common mobile phase is a mixture of hexane and ethyl acetate[4].

  • Recrystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure crystalline product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of this compound.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Esterification Chelidamic acidEthanol, Sulfuric acid (cat.)EthanolReflux382
Chlorination Diethyl 4-hydroxypyridine-2,6-dicarboxylateThionyl chlorideDichloromethaneReflux1High
Chlorination 4-bromopyridine-2,6-dicarboxylic acidOxalyl chloride, DMF (cat.)DichloromethaneRoom Temp690 (for the diacid chloride)

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

This protocol is adapted from a standard esterification procedure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend chelidamic acid (10 g, 55 mmol) in anhydrous ethanol (200 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. The solid should gradually dissolve.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield diethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.

Protocol 2: Synthesis of this compound

This protocol describes a general method for the chlorination of the intermediate ester.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 4-hydroxypyridine-2,6-dicarboxylate in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

experimental_workflow Optimization Workflow for this compound Synthesis start Start: Diethyl 4-hydroxypyridine-2,6-dicarboxylate chlorination Chlorination Reaction start->chlorination workup Aqueous Workup chlorination->workup purification Purification (Column Chromatography/Recrystallization) workup->purification analysis Analysis (TLC, NMR, GC-MS) purification->analysis low_yield Low Yield? analysis->low_yield optimize_reagent Optimize Reagent Ratio analysis->optimize_reagent Consider if starting material remains incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes end End: Pure this compound low_yield->end No side_products Side Products? incomplete_reaction->side_products No optimize_time Optimize Reaction Time incomplete_reaction->optimize_time Yes optimize_temp Optimize Temperature side_products->optimize_temp Yes side_products->end No optimize_temp->chlorination optimize_time->chlorination optimize_reagent->chlorination

References

Technical Support Center: Purification of Crude Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Diethyl 4-chloropyridine-2,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is the corresponding diethyl 4-chloro-1,4-dihydropyridine-2,6-dicarboxylate. This arises from the incomplete oxidation of the dihydropyridine intermediate during a Hantzsch-type pyridine synthesis. Other potential impurities include unreacted starting materials (e.g., ethyl acetoacetate, an aldehyde, and an ammonia source) and side-products from their self-condensation.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the collected fractions, you can track the separation of the desired product from impurities. A typical TLC system for separating dihydropyridine and pyridine derivatives is a mixture of hexane and ethyl acetate. The more polar pyridine product will have a lower Rf value than the less polar dihydropyridine impurity.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purification are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from impurities with different polarities. Recrystallization is a good technique for removing minor impurities and obtaining a highly crystalline final product.

Q4: How do I choose a suitable solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between the target compound and its impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired product, and finally more polar impurities. For this compound, a solvent system of hexane/ethyl acetate is a good starting point.

Q5: What is a good solvent for recrystallizing this compound?

A5: The choice of recrystallization solvent depends on the solubility profile of your compound. A good solvent will dissolve the compound when hot but not when cold. For compounds like this compound, common recrystallization solvents include ethanol, methanol, or a mixture of solvents such as acetone/hexane or ethanol/water.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Product and Impurities The polarity of the solvent system is too high or too low.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles.
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product Elutes Too Quickly with Impurities The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
Streaking of Spots on TLC of Fractions The compound may be interacting with the acidic silica gel.Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the silica gel.
The sample was overloaded on the column.Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Product "Oils Out" Instead of Crystallizing The solution is supersaturated with impurities, or the cooling is too rapid.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also help.
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to concentrate the solution and then try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low Recovery of Pure Product Too much solvent was used, or the product is significantly soluble in the cold solvent.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Ensure the solution is cooled sufficiently to minimize solubility.
Crystals are Colored or Appear Impure Insoluble impurities are trapped in the crystal lattice.Perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize. The use of activated charcoal can also help remove colored impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of hexane:ethyl acetate (e.g., starting with a 4:1 ratio).

    • Visualize the spots under a UV lamp. The dihydropyridine impurity should have a higher Rf than the pyridine product.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the desired product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or acetone/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • Select a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: TLC Analysis of a Representative Purification

Compound Solvent System (Hexane:Ethyl Acetate) Rf Value
Diethyl 4-chloro-1,4-dihydropyridine-2,6-dicarboxylate (Impurity)4:1~0.6
This compound (Product)4:1~0.3
This compound (Product)2:1~0.5

Mandatory Visualization

G Troubleshooting Workflow for Impurity Removal cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_outcome Outcome start Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis impurity_check Are impurities present? tlc_analysis->impurity_check choose_method Choose Purification Method impurity_check->choose_method Yes pure_product Pure Product impurity_check->pure_product No column_chrom Column Chromatography choose_method->column_chrom Multiple or closely related impurities recrystallization Recrystallization choose_method->recrystallization Minor impurities check_purity Check Purity of Fractions/Crystals column_chrom->check_purity recrystallization->check_purity is_pure Is the product pure? check_purity->is_pure is_pure->pure_product Yes repurify Repurify or Combine Fractions and Re-evaluate is_pure->repurify No repurify->choose_method

Caption: Troubleshooting workflow for the purification of this compound.

Preventing decomposition of Diethyl 4-chloropyridine-2,6-dicarboxylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate. The information is designed to help prevent compound decomposition and optimize synthetic outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
DC-01 Low Yield of Final Product - Incomplete chlorination of the starting material (e.g., Diethyl 4-hydroxypyridine-2,6-dicarboxylate).- Decomposition of the product during reaction or workup.- Suboptimal reaction temperature or time.- Ensure the use of a slight excess of the chlorinating agent (e.g., POCl₃, SOCl₂).- Maintain anhydrous conditions throughout the reaction.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- Perform the reaction at the lowest effective temperature to minimize side reactions.
DC-02 Presence of Impurities in the Final Product - Starting Material: Unreacted Diethyl 4-hydroxypyridine-2,6-dicarboxylate.- Byproduct: 4-alkoxy or 4-hydroxy derivatives from reaction with residual alcohol or water.- Byproduct: Products of ester hydrolysis (mono- or di-acid).- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).- Workup: Use a non-aqueous workup if possible. If an aqueous workup is necessary, use cold, dilute base to neutralize excess acid, followed by extraction with a non-polar solvent.- Reaction Conditions: Ensure all reagents and solvents are thoroughly dried before use.
DC-03 Product Decomposition During Purification - Hydrolysis: Exposure to acidic or basic conditions during chromatography or extraction.- Thermal Decomposition: Use of high temperatures during solvent evaporation.- Chromatography: Use a neutral stationary phase (e.g., silica gel) and a non-protic eluent system.- Evaporation: Remove solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at <40°C).
DC-04 Discoloration of the Reaction Mixture or Final Product - Formation of colored byproducts due to overheating or prolonged reaction times.- Presence of trace impurities in the starting materials or solvents.- Maintain strict temperature control throughout the synthesis.- Use purified, high-quality reagents and solvents.- Decolorize the product solution with activated charcoal before crystallization, if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common decomposition pathway for this compound during its synthesis?

The most probable decomposition pathway is nucleophilic aromatic substitution at the 4-position. The electron-withdrawing nature of the two ester groups makes the pyridine ring susceptible to attack by nucleophiles. If water or alcohol is present during the synthesis (especially at elevated temperatures), the chloro group can be displaced to form the corresponding 4-hydroxy or 4-alkoxy derivatives.

Q2: How can I minimize the hydrolysis of the ester groups?

To minimize ester hydrolysis, it is crucial to maintain anhydrous conditions throughout the synthesis and workup. Avoid strong acidic or basic conditions, particularly at elevated temperatures. If an aqueous workup is unavoidable, it should be performed quickly with cold solutions to limit the contact time with water.

Q3: What are the recommended storage conditions for this compound to prevent decomposition?

To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric nucleophiles.

Q4: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?

Yes, thionyl chloride is a viable alternative to phosphorus oxychloride for the chlorination of the precursor, Diethyl 4-hydroxypyridine-2,6-dicarboxylate. Both reagents are effective, and the choice may depend on the specific reaction conditions and downstream purification strategy. Reactions of N-alkyl-4-pyridone-2,6-dicarboxylic acids with thionyl chloride have been reported to yield 4-chloropyridine-2,6-dicarboxylic acid derivatives.[1]

Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture and is excellent for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identification of any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl 4-hydroxypyridine-2,6-dicarboxylate using Phosphorus Oxychloride (POCl₃)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Diethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a cold, saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow start Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate check_yield Check Yield and Purity (TLC, HPLC, NMR) start->check_yield low_yield Low Yield? check_yield->low_yield impure Impurities Present? check_yield->impure No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Check reagent quality low_yield->incomplete_rxn Yes decomposition Decomposition: - Lower reaction temp - Ensure anhydrous conditions low_yield->decomposition workup_loss Loss during Workup: - Optimize extraction pH - Use continuous extraction low_yield->workup_loss success Successful Synthesis impure->success No impurity_id Identify Impurities (NMR, MS) impure->impurity_id Yes incomplete_rxn->start decomposition->start workup_loss->start start_mat Unreacted Starting Material: - Drive reaction to completion impurity_id->start_mat side_prod Side Products (e.g., hydroxy/alkoxy): - Strict anhydrous conditions impurity_id->side_prod hydrolysis_prod Hydrolysis Products: - Anhydrous conditions - Non-aqueous workup impurity_id->hydrolysis_prod purify Optimize Purification: - Recrystallization - Neutral chromatography start_mat->purify side_prod->purify hydrolysis_prod->purify purify->success

Caption: A flowchart for troubleshooting common issues in the synthesis.

Potential Decomposition Pathways

G Decomposition Pathways product Diethyl 4-chloropyridine- 2,6-dicarboxylate sub_prod Diethyl 4-hydroxypyridine- 2,6-dicarboxylate product->sub_prod Nucleophilic Substitution (H₂O) hydrolysis_mono Mono-acid derivative product->hydrolysis_mono Ester Hydrolysis (H₂O, acid/base) hydrolysis_di Di-acid derivative hydrolysis_mono->hydrolysis_di Further Hydrolysis

References

Technical Support Center: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis of this compound.

Question Answer
My yield of this compound is consistently low. What are the potential causes and solutions? Low yields can stem from several factors. Firstly, ensure your starting material, 4-chloropyridine-2,6-dicarboxylic acid, is of high purity. Impurities can interfere with the esterification reaction. Secondly, the reaction is equilibrium-driven; ensure you are using a sufficient excess of ethanol and an effective acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) to drive the reaction towards the product. Incomplete reaction due to insufficient heating or reaction time is another common issue. Monitor the reaction progress using Thin Layer Chromatography (TLC). If using thionyl chloride, ensure it is freshly distilled for optimal reactivity.
I am observing significant side product formation. What are these side products and how can I minimize them? A common side reaction is the formation of the mono-ester. This can be minimized by ensuring a molar excess of ethanol and adequate reaction time. Another potential issue is the degradation of the pyridine ring under harsh acidic conditions and high temperatures. To mitigate this, maintain careful temperature control and avoid prolonged heating. If using thionyl chloride, impurities in the reagent can lead to undesired side reactions; using freshly distilled thionyl chloride is recommended.
The purification of the final product by column chromatography is proving difficult. Are there alternative purification methods? If column chromatography is not providing adequate separation, recrystallization is a viable alternative. A suitable solvent system for recrystallization would be a mixture of ethanol and water or hexane and ethyl acetate. The crude product can be dissolved in a minimal amount of hot ethanol, followed by the slow addition of water until turbidity is observed. Cooling the solution should then induce crystallization of the pure product.
How can I effectively monitor the progress of the esterification reaction? Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a mobile phase such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material (dicarboxylic acid) is highly polar and will have a low Rf value, while the diethyl ester product is less polar and will have a higher Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
What are the key safety precautions I should take during this synthesis? Thionyl chloride and concentrated sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can release HCl gas, which is toxic and corrosive; ensure adequate ventilation. Ethanol is flammable and should be heated using a heating mantle and not an open flame.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 4-chloropyridine-2,6-dicarboxylic acid
Reagents Ethanol (excess), Thionyl Chloride or Sulfuric Acid (catalyst)
Reaction Time 4-8 hours
Reaction Temperature 78-80 °C (Reflux)
Typical Yield 75-85%
Purity (after purification) >98%
Appearance White to off-white solid
Molecular Weight 259.67 g/mol

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

  • 4-chloropyridine-2,6-dicarboxylic acid

  • Anhydrous Ethanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloropyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Addition of Catalyst (Method A: Thionyl Chloride): Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Addition of Catalyst (Method B: Sulfuric Acid): To the suspension in ethanol, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) while stirring.

  • Reaction: After the addition of the catalyst, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Reduce the volume of ethanol using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, the crude product can be recrystallized from an ethanol/water or hexane/ethyl acetate mixture.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start: 4-chloropyridine-2,6-dicarboxylic acid + Anhydrous Ethanol reflux Reflux with Catalyst (SOCl₂ or H₂SO₄) 4-8 hours at 78-80°C start->reflux Add Catalyst workup Work-up: - Neutralization (NaHCO₃) - Extraction (DCM/EtOAc) - Washing & Drying reflux->workup Cool to RT purification Purification: - Column Chromatography or - Recrystallization workup->purification Crude Product product Final Product: This compound purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

Technical Support Center: Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate Synthesis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of synthesis byproducts of Diethyl 4-chloropyridine-2,6-dicarboxylate using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the expected major species in my reaction mixture?

A common and efficient method for synthesizing this compound starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis typically proceeds in two main steps:

  • Esterification: The two carboxylic acid groups of chelidamic acid are esterified, usually by heating in ethanol with an acid catalyst, to yield Diethyl 4-hydroxypyridine-2,6-dicarboxylate.

  • Chlorination: The hydroxyl group at the 4-position is then replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Therefore, in your reaction mixture, you can expect to find your target molecule, unreacted starting materials, and intermediates.

Q2: I am seeing unexpected peaks in my mass spectrum. What are the most likely byproducts in the synthesis of this compound?

Unexpected peaks in your mass spectrum often correspond to byproducts from incomplete reactions or side reactions. Based on the common synthetic route, the most probable byproducts are:

  • Chelidamic acid: The initial starting material. Its presence indicates incomplete esterification.

  • Diethyl 4-hydroxypyridine-2,6-dicarboxylate: The intermediate from the first step. Its presence suggests incomplete chlorination.

  • Mono-esterified intermediates: Products where only one of the two carboxylic acid groups has been esterified.

  • Diethyl pyridine-2,6-dicarboxylate: This can form if the hydroxyl group is removed but not replaced by a chlorine atom (a hydrodehalogenation-type side reaction), though this is generally less common.

Q3: How can I use mass spectrometry to differentiate between the target molecule and the key byproducts?

Mass spectrometry is an excellent tool for this purpose as each compound will have a distinct molecular weight and therefore a different mass-to-charge ratio (m/z). By comparing the observed m/z values in your spectrum to the calculated molecular weights of the expected compounds, you can identify the components of your reaction mixture. The table below provides the expected molecular weights and corresponding m/z values for the protonated species [M+H]⁺, which are commonly observed in techniques like electrospray ionization (ESI).

Data Summary of Potential Species

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
Target Molecule
This compoundC₁₁H₁₂ClNO₄257.67258.05
Starting Material & Intermediates
Chelidamic acidC₇H₅NO₅183.12184.02
Diethyl 4-hydroxypyridine-2,6-dicarboxylateC₁₁H₁₃NO₅239.22240.08
Potential Byproducts
Diethyl pyridine-2,6-dicarboxylateC₁₁H₁₃NO₄223.22224.08
Ethyl 4-chloro-6-carboxy-pyridine-2-carboxylateC₉H₈ClNO₄229.62230.02
4-chloro-2,6-pyridinedicarboxylic acidC₇H₄ClNO₄201.56202.00

Experimental Protocols

Mass Spectrometry Analysis of Reaction Mixture

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute the aliquot to a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. The choice of solvent should be compatible with your mass spectrometer's ionization source.

    • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Parameters (example for ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 300 - 400 °C.

    • Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/hr.

  • Data Analysis:

    • Acquire the mass spectrum of your sample.

    • Identify the m/z values of the major peaks.

    • Compare the observed m/z values with the "Expected m/z [M+H]⁺" column in the data summary table to identify the compounds present in your mixture.

    • For confirmation, consider performing tandem mass spectrometry (MS/MS) on the peaks of interest to analyze their fragmentation patterns.

Visualizations

Synthesis_Byproducts cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproducts Start Chelidamic Acid (m/z [M+H]⁺ = 184.02) Intermediate Diethyl 4-hydroxypyridine- 2,6-dicarboxylate (m/z [M+H]⁺ = 240.08) Start->Intermediate Esterification B1 Incomplete Esterification: Mono-esterified intermediates Start->B1 leads to Target Diethyl 4-chloropyridine- 2,6-dicarboxylate (m/z [M+H]⁺ = 258.05) Intermediate->Target Chlorination B2 Incomplete Chlorination: Diethyl 4-hydroxypyridine- 2,6-dicarboxylate Intermediate->B2 leads to B3 Side Reaction Product: Diethyl pyridine-2,6-dicarboxylate (m/z [M+H]⁺ = 224.08) Target->B3 can form

Caption: Synthetic pathway and potential byproducts.

Troubleshooting_Workflow Start Acquire Mass Spectrum of Reaction Mixture IdentifyPeaks Identify m/z of Major Peaks Start->IdentifyPeaks CompareTable Compare with Expected m/z Values Table IdentifyPeaks->CompareTable IsTarget Target Molecule Peak (m/z ~258) Present? CompareTable->IsTarget UnexpectedPeaks Unexpected Peaks Present? IsTarget->UnexpectedPeaks Yes OptimizeReaction Optimize Reaction Conditions: - Increase reaction time/temp - Adjust stoichiometry IsTarget->OptimizeReaction No IdentifyByproducts Identify Byproducts: - Unreacted Intermediates - Side-reaction Products UnexpectedPeaks->IdentifyByproducts Yes Purify Purify Product UnexpectedPeaks->Purify No IdentifyByproducts->OptimizeReaction Problem Consult Further (e.g., NMR, HPLC) IdentifyByproducts->Problem End Pure Product Purify->End

Caption: Troubleshooting workflow for mass spec analysis.

Technical Support Center: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate. The information focuses on the critical role of temperature in the reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The process involves two main transformations: the chlorination of the 4-hydroxy group and the esterification of the two carboxylic acid groups. These steps can be performed in varying order, but a frequent approach involves the formation of the diacid chloride followed by esterification.

Q2: How does temperature affect the yield of this compound?

Temperature is a critical parameter in the chlorination step. Generally, higher temperatures favor a faster reaction rate, but can also lead to the formation of impurities and decomposition of the product, thereby reducing the overall yield. An optimal temperature balance is necessary to ensure both efficient conversion and high product purity.

Q3: What are the common side products if the reaction temperature is not properly controlled?

If the temperature during the chlorination step is too high, it can lead to the formation of undesired byproducts such as over-chlorinated species or decomposition products. At temperatures that are too low, the reaction may be incomplete, resulting in a lower yield of the desired product and the presence of unreacted starting material.

Q4: What is the recommended solvent for this synthesis?

The choice of solvent depends on the specific chlorinating agent used. For chlorination with reagents like phosphorus oxychloride or thionyl chloride, the reaction is often carried out in an excess of the chlorinating agent or in a high-boiling inert solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low to no product yield Reaction temperature is too low, leading to poor reactivity of the chlorinating agent.Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC or HPLC. Ensure the temperature does not exceed the recommended maximum to avoid degradation.
Inefficient stirring, leading to a heterogeneous reaction mixture.Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture and facilitate heat transfer.
Presence of significant impurities Reaction temperature is too high, causing thermal decomposition of the product or promoting side reactions.Lower the reaction temperature. Consider a step-wise temperature profile, starting at a lower temperature and gradually increasing it.
The reaction time is too long, even at the optimal temperature, leading to product degradation.Optimize the reaction time by monitoring the consumption of the starting material and the formation of the product. Quench the reaction once the optimal conversion is achieved.
Incomplete reaction The reaction temperature is too low or the reaction time is insufficient.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress to determine the optimal conditions.
Product is dark or discolored The reaction temperature is excessively high, leading to charring or the formation of colored impurities.Reduce the reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: Chlorination of Chelidamic Acid

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add chelidamic acid (1 equivalent).

  • Slowly add phosphorus oxychloride (3-5 equivalents) to the flask at room temperature with vigorous stirring.

  • Once the addition is complete, slowly heat the reaction mixture to the desired temperature (see table below for temperature effects) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloropyridine-2,6-dicarbonyl dichloride.

Step 2: Esterification

  • Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in an excess of absolute ethanol at 0°C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the excess ethanol under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 1: Effect of Temperature on the Chlorination of Chelidamic Acid

Reaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity (%)Observations
6044595Incomplete reaction, significant starting material remains.
8037592Good conversion, minor impurities observed.
10028588High conversion, increased formation of byproducts.
12027075Significant product degradation, dark-colored reaction mixture.

Note: The data presented in this table is illustrative and intended to demonstrate the general trend of the effect of temperature on this reaction. Actual results may vary.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Esterification start Chelidamic Acid + POCl3 heat Heat to specified temperature (60-120°C) start->heat monitor1 Monitor by TLC heat->monitor1 quench Quench with ice monitor1->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry intermediate Crude 4-chloropyridine-2,6-dicarbonyl dichloride dry->intermediate dissolve Dissolve in Ethanol at 0°C intermediate->dissolve stir Stir at room temperature dissolve->stir concentrate Concentrate stir->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

temp_effect cluster_temp Effect of Temperature on Chlorination cluster_outcome Reaction Outcome low_temp Low Temperature (< 80°C) incomplete Incomplete Reaction Low Yield low_temp->incomplete optimal_temp Optimal Temperature (80-100°C) good_yield Good Yield High Purity optimal_temp->good_yield high_temp High Temperature (> 100°C) degradation Degradation Low Purity & Yield high_temp->degradation

Caption: Relationship between temperature and reaction outcome.

Technical Support Center: Optimizing Diethyl 4-chloropyridine-2,6-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of Diethyl 4-chloropyridine-2,6-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and well-documented synthetic pathway starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This route typically involves two key transformations:

  • Chlorination: The hydroxyl group at the 4-position of the pyridine ring is replaced with a chlorine atom.

  • Esterification: The two carboxylic acid groups are converted to their corresponding diethyl esters.

Q2: Which catalysts are recommended for the chlorination of the 4-hydroxy-pyridine precursor?

Commonly used chlorinating agents for converting hydroxypyridines to chloropyridines include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The choice between these reagents can impact reaction efficiency and product purity. While specific comparative data for the diethyl ester is limited, studies on similar substrates suggest that both can be effective. Solvent-free chlorination using equimolar POCl₃ in a sealed reactor has been shown to be efficient for various hydroxypyridines.[1]

Q3: What are the best catalysts for the esterification of 4-chloropyridine-2,6-dicarboxylic acid?

The Fischer-Speier esterification is a standard method for this conversion, typically employing an excess of ethanol and a strong acid catalyst.[2] Commonly used catalysts include:

  • Sulfuric Acid (H₂SO₄)

  • p-Toluenesulfonic Acid (TsOH)

  • Lewis acids such as scandium(III) triflate[2]

The reaction is often driven to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus.

Q4: I am observing low yields in my reaction. What are the likely causes?

Low yields can stem from several factors depending on the reaction step. For a comprehensive overview of potential issues and solutions, please refer to the Troubleshooting Guides below. Common culprits include incomplete reaction, side product formation, and suboptimal reaction conditions.

Troubleshooting Guides

Guide 1: Chlorination of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
Issue Potential Cause Recommended Solution
Low or no conversion to the chloro-derivative 1. Inactive chlorinating agent (e.g., hydrolyzed POCl₃).2. Insufficient reaction temperature or time.3. Presence of water in the reaction mixture.1. Use freshly distilled or a new bottle of the chlorinating agent.2. Gradually increase the reaction temperature and monitor by TLC. Consider extending the reaction time.3. Ensure all glassware is oven-dried and reactants are anhydrous.
Formation of dark, tarry side products 1. Reaction temperature is too high, leading to decomposition.2. Prolonged reaction time at elevated temperatures.1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.2. Monitor the reaction closely and stop it once the starting material is consumed.
Product hydrolyzes back to the starting material during workup The chlorinated pyridine product can be sensitive to hydrolysis, especially in acidic or basic aqueous conditions.1. Evaporate the excess chlorinating agent under reduced pressure before workup.2. Quench the reaction mixture by pouring it onto crushed ice and then neutralizing carefully with a weak base like sodium bicarbonate solution.3. Extract the product quickly with an appropriate organic solvent.[3]
Difficult purification Presence of residual chlorinating agent or polar byproducts.1. Ensure complete removal of the chlorinating agent before purification.2. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from impurities.
Guide 2: Esterification of 4-chloropyridine-2,6-dicarboxylic acid
Issue Potential Cause Recommended Solution
Incomplete conversion to the diethyl ester (monoester remains) 1. Insufficient amount of ethanol.2. Reaction has not reached equilibrium.3. Inefficient water removal.1. Use a large excess of ethanol, which can also serve as the solvent.2. Increase the reaction time and monitor by TLC or LC-MS.3. Use a Dean-Stark apparatus or add molecular sieves to remove water and drive the equilibrium towards the product.[4]
Low overall yield 1. Suboptimal catalyst concentration.2. Reaction temperature is too low.3. Steric hindrance at the carboxylic acid positions.1. Optimize the amount of acid catalyst used.2. Increase the reaction temperature to reflux.3. For sterically hindered substrates, consider alternative esterification methods like using a coupling agent (e.g., DCC) or converting the carboxylic acid to the more reactive acid chloride first.
Formation of side products (e.g., diethyl ether from ethanol) Acid-catalyzed dehydration of the alcohol at high temperatures.1. Maintain a controlled reflux temperature.2. Consider using a milder acid catalyst.
Product isolation issues The product may be soluble in the aqueous layer during workup, especially if the pH is not properly controlled.1. After neutralizing the acid catalyst, ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product.2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Catalyst Performance Data

Table 1: Comparison of Chlorinating Agents for Hydroxypyridines

Catalyst/ReagentTypical ConditionsReported Yields (for similar substrates)Key AdvantagesKey Disadvantages
POCl₃ Reflux, often with a base (e.g., pyridine, triethylamine) or solvent-free.[1]70-95%Readily available, effective for many substrates.Excess reagent can be difficult to remove, workup can be hazardous.
SOCl₂ Reflux, often with a catalytic amount of DMF.60-90%Excess reagent is volatile and easily removed.Can lead to charring with sensitive substrates, generates SO₂ gas.
POCl₃ / PCl₅ Reflux, mixture can enhance reactivity.>80%Can be more effective for less reactive substrates.Solid PCl₅ can be difficult to handle, corrosive byproducts.

Table 2: Comparison of Acid Catalysts for Fischer Esterification of Pyridine Carboxylic Acids

CatalystTypical ConditionsReported Yields (for similar substrates)Key AdvantagesKey Disadvantages
H₂SO₄ Reflux in excess alcohol.[4]80-95%Inexpensive, highly effective.Strong dehydrating agent, can cause charring with sensitive substrates.
TsOH Reflux in excess alcohol, often with azeotropic water removal.[4]85-98%Milder than H₂SO₄, less charring.More expensive than H₂SO₄.
Lewis Acids (e.g., Sc(OTf)₃) Milder conditions may be possible.[2]Good to excellentHigh catalytic activity, can be used in smaller amounts.High cost.
Solid Acid Catalysts Flow or batch reactors, elevated temperatures.Good to excellentReusable, simplified workup.May require higher temperatures or longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride from Chelidamic Acid

This protocol describes the formation of the acid chloride intermediate, which can then be esterified.

  • To a dried, round-bottom flask equipped with a reflux condenser and a gas outlet, add chelidamic acid monohydrate.

  • Add phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by observing the cessation of HCl gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • The resulting crude 4-chloropyridine-2,6-dicarbonyl dichloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: this compound from the Dicarbonyl Dichloride
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of anhydrous ethanol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_chlorination Step 1: Chlorination cluster_esterification Step 2: Esterification cluster_purification Purification start Chelidamic Acid chlorination React with POCl3 / PCl5 start->chlorination intermediate 4-chloropyridine-2,6- dicarbonyl dichloride chlorination->intermediate esterification React with Ethanol (Acid Catalyst) intermediate->esterification product Diethyl 4-chloropyridine- 2,6-dicarboxylate esterification->product purification Workup & Purification (Chromatography/ Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Product Yield check_sm Starting Material Consumed? start->check_sm check_side_products Significant Side Products Observed? check_sm->check_side_products Yes increase_time_temp Increase Reaction Time / Temperature check_sm->increase_time_temp No optimize_conditions Optimize Catalyst & Conditions check_side_products->optimize_conditions Yes improve_workup Improve Workup & Purification check_side_products->improve_workup No (Product Loss) check_reagents Check Reagent Purity / Activity increase_time_temp->check_reagents

Caption: Logical troubleshooting flow for addressing low reaction yields.

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate. Due to a lack of specific published methods for this exact analyte, this document outlines a systematic approach to method development and comparison, drawing upon established methodologies for structurally similar pyridine dicarboxylate derivatives. The experimental data presented is illustrative, based on typical performance characteristics of the proposed methods.

Introduction to Analytical Challenges

This compound is a substituted pyridine derivative. The primary analytical challenge in its purity analysis lies in the effective separation of the main compound from potential process-related impurities and degradation products. These may include starting materials, intermediates, by-products, and isomers with very similar polarities. A robust HPLC method must be selective, sensitive, accurate, and precise to ensure the quality and stability of the compound.

Comparison of Proposed HPLC Methods

Based on the analysis of similar compounds, two primary reversed-phase HPLC (RP-HPLC) methods are proposed for initial screening and optimization. The key difference lies in the mobile phase composition and gradient, which will significantly impact selectivity.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Water:Methanol:Acetonitrile (50:10:40 v/v/v)[1]A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection UV at 240 nm[1]UV at 240 nm
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Run Time ~15 min~25 min
Pros Simple, rapid, good for routine QC if impurities are well-resolved.Higher resolving power for complex impurity profiles, suitable for stability-indicating assays.
Cons May not resolve closely eluting impurities.Longer run time, requires more complex method development.

Experimental Protocols

A systematic approach to developing a suitable HPLC method is crucial. The following protocols outline the steps for sample preparation, method development, and validation.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Impurity Spiking: To confirm the selectivity of the method, a sample solution should be spiked with known impurities or forced degradation products.

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies are essential. This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Analysis Prep Sample & Standard Preparation Screening Screen Columns & Mobile Phases Prep->Screening Degradation Forced Degradation Studies Degradation->Screening Optimization Optimize Gradient, Flow Rate, Temp. Screening->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Analysis Purity Analysis Validation->Analysis

Caption: HPLC Method Development Workflow.

Method Validation

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be from the reporting limit to 150% of the nominal concentration.

  • Accuracy: The closeness of test results to the true value, typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Logical Comparison of Methodologies

The choice between an isocratic and a gradient method depends on the complexity of the sample and the intended application of the method.

Method_Comparison Start Purity Analysis Required Impurity_Profile Known & Simple Impurity Profile? Start->Impurity_Profile Isocratic Develop Isocratic Method (Method A) Impurity_Profile->Isocratic Yes Gradient Develop Gradient Method (Method B) Impurity_Profile->Gradient No / Unknown Routine_QC Routine Quality Control Isocratic->Routine_QC Stability_Indicating Stability-Indicating / R&D Gradient->Stability_Indicating

Caption: Logic for HPLC Method Selection.

Conclusion

The purity analysis of this compound by HPLC requires a systematic method development approach. While no specific method is readily available in the literature, the principles outlined in this guide, derived from the analysis of similar pyridine derivatives, provide a robust framework for establishing a suitable analytical method. Initial screening should focus on C18 columns with both isocratic and gradient elution using common solvent systems like water, acetonitrile, and methanol, with UV detection around 240 nm. Subsequent optimization and validation in accordance with ICH guidelines will ensure a reliable and accurate method for quality control and stability assessment.

References

Comparative Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate and Other Substituted Pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthesis, Reactivity, and Biological Activity

For researchers and professionals in drug development, the selection of a core scaffold is a critical decision that influences the synthetic feasibility, chemical reactivity, and ultimately, the biological activity of a lead compound. Pyridine derivatives are a cornerstone in medicinal chemistry, and among them, substituted pyridine-2,6-dicarboxylates offer a versatile platform for modification. This guide provides a comparative analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate against other 4-substituted analogues, focusing on key performance metrics supported by experimental data.

Synthesis Efficiency: A Comparative Overview

The accessibility of a chemical scaffold is a primary concern in research and development. A one-pot synthesis method for various diethyl 4-substituted-pyridine-2,6-dicarboxylates provides a basis for comparing the efficiency of their formation. The yields of these reactions are influenced by the electronic nature of the substituent at the 4-position.

4-SubstituentAldehyde PrecursorYield (%)
Chloro (Cl) 4-ChlorobenzaldehydeData not available in the comparative study
Phenyl (Ph)Benzaldehyde85
4-Nitrophenyl (4-NO₂Ph)4-Nitrobenzaldehyde95
4-Methoxyphenyl (4-MeOPh)4-Anisaldehyde82
2-Naphthyl2-Naphthaldehyde88
Furyl2-Furaldehyde75
Thienyl2-Thiophenecarboxaldehyde78
PropylButyraldehyde65

Table 1: Comparative yields of diethyl 4-substituted-pyridine-2,6-dicarboxylates via a one-pot synthesis. Data from a study on the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives.[1][2]

While a direct yield for the 4-chloro derivative using this specific one-pot method is not provided in the comparative study, the synthesis of related compounds suggests that electron-withdrawing groups can influence the reaction efficiency. The synthesis of this compound is typically achieved through multi-step processes, often starting from chelidamic acid. A convenient multigram synthesis of the precursor, 4-chloropyridine-2,6-dicarbonyl dichloride, has been reported, which can then be esterified to the desired diethyl ester.[3]

Experimental Protocol: One-Pot Synthesis of Diethyl 4-Aryl-pyridine-2,6-dicarboxylates

This protocol is adapted from a general method for the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives.[1]

Materials:

  • Appropriate aldehyde (1.0 mmol)

  • Ethyl pyruvate (2.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (5 mL)

Procedure:

  • A mixture of the aldehyde, ethyl pyruvate, and ammonium acetate in ethanol is stirred at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Reactivity Profile: A Focus on Halogenated Pyridines

The chloro-substituent at the 4-position of the pyridine ring renders this compound an important intermediate for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two ester groups and the pyridine nitrogen atom activates the 4-position for nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse library of 4-substituted pyridine derivatives. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, although this can be influenced by the nature of the nucleophile and reaction conditions.

Experimental Workflow for Nucleophilic Aromatic Substitution

G start Start: this compound reaction Reaction at elevated temperature start->reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction base Base (e.g., K2CO3, Et3N) base->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Product: Diethyl 4-substituted-pyridine-2,6-dicarboxylate purification->product

Caption: General workflow for SNAr reactions.

Suzuki-Miyaura Cross-Coupling

The carbon-chlorine bond at the 4-position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The reactivity of halopyridines in Suzuki-Miyaura coupling typically follows the order I > Br > Cl. While chloro-substituted pyridines are generally less reactive than their bromo or iodo counterparts, the use of appropriate phosphine ligands and reaction conditions can facilitate efficient coupling.

Signaling Pathway for Suzuki-Miyaura Coupling

G Aryl_Halide This compound Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Diethyl 4-R-pyridine-2,6-dicarboxylate Reductive_Elimination->Product Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Biological Activity: A Comparative Perspective

Pyridine-2,6-dicarboxamide derivatives, which can be synthesized from the corresponding dicarboxylates, have shown a wide range of biological activities, including antimicrobial and anticancer properties. The nature of the substituent at the 4-position can significantly modulate this activity.

Compound4-SubstituentA375 IC₅₀ (µM)HT29 IC₅₀ (µM)
C12-aminobenzimidazole81.45>500
C24-hydroxy421.13>500
C34-aminopyridine7.23193.18

Table 2: Anticancer activity of Tl(III) complexes of pyridine-2,6-dicarboxylate derivatives.[4]

These results highlight the profound impact of the 4-substituent on the biological activity, with the 4-aminopyridine derivative (C3) demonstrating significantly higher potency against the A375 cell line.[4] Although this compound was not included in this study, its potential as a precursor to a wide array of 4-substituted analogs makes it a valuable starting material for structure-activity relationship (SAR) studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery. While its direct synthesis may not always offer the highest yield in one-pot procedures compared to some other 4-substituted analogs, its true strength lies in its reactivity. The presence of the chloro group at the 4-position provides a reactive handle for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the facile generation of diverse libraries of compounds for biological screening. The significant influence of the 4-substituent on the biological activity of pyridine-2,6-dicarboxylate derivatives underscores the importance of this compound as a key intermediate for the exploration of chemical space and the optimization of lead compounds. Further quantitative comparative studies on the reactivity and biological activity of a homologous series of 4-substituted pyridine-2,6-dicarboxylates would be highly beneficial to the research community.

References

Reactivity Showdown: Diethyl 4-chloropyridine-2,6-dicarboxylate vs. its Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

In the realm of heterocyclic chemistry, substituted pyridines are invaluable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, diethyl 4-halopyridine-2,6-dicarboxylates serve as versatile intermediates, offering a reactive handle at the 4-position for a variety of transformations. The choice between the chloro and bromo derivatives of this scaffold is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of diethyl 4-chloropyridine-2,6-dicarboxylate and its bromo analog, supported by established chemical principles and illustrative experimental data from analogous systems.

Executive Summary

The relative reactivity of this compound and its bromo counterpart is highly dependent on the reaction mechanism.

  • For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the bromo analog is generally more reactive. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.

  • For nucleophilic aromatic substitution (SNA r), the chloro analog is often the more reactive species. The higher electronegativity of the chlorine atom provides greater stabilization of the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the reaction.

This guide will delve into these reactivity trends, presenting illustrative quantitative data and detailed experimental protocols for these key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the halide in these reactions typically follows the trend: I > Br > Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As expected, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts, often requiring less forcing conditions.

Table 1: Illustrative Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Analogous 4-Halopyridines

EntryHalopyridine Derivative (Analogous)Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2,6-dimethylpyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001295
24-Chloro-2,6-dimethylpyridinePhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene1102488

Note: Data presented is for analogous compounds to illustrate general reactivity trends and may not represent the exact conditions for diethyl 4-halopyridine-2,6-dicarboxylates.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyridine Derivative (Illustrative)

Materials:

  • 4-Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask is added the 4-bromopyridine derivative, arylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Toluene and water (typically a 4:1 to 10:1 mixture) are added, followed by the Pd(PPh₃)₄ catalyst.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive. The choice of palladium catalyst and ligand is crucial, especially for the less reactive chloro-analog.

Table 2: Illustrative Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Analogous 4-Halopyridines

EntryHalopyridine Derivative (Analogous)AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2,6-lutidineMorpholinePd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)NaOtBuToluene100892
24-Chloro-2,6-lutidineMorpholinePd(OAc)₂ (2 mol%) / XPhos (4 mol%)Cs₂CO₃Dioxane1201885

Note: Data presented is for analogous compounds to illustrate general reactivity trends and may not represent the exact conditions for diethyl 4-halopyridine-2,6-dicarboxylates.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromopyridine Derivative (Illustrative)

Materials:

  • 4-Bromopyridine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.015 eq)

  • BINAP (0.03 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube is added the 4-bromopyridine derivative, Pd₂(dba)₃, and BINAP.

  • The tube is evacuated and backfilled with an inert atmosphere.

  • Toluene, the amine, and a solution of sodium tert-butoxide in toluene are added.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The residue is purified by flash chromatography.

Nucleophilic Aromatic Substitution (SNA r)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNA r) on electron-deficient aromatic rings often shows a reverse trend in halide reactivity, with chlorides being more reactive than bromides. This is because the rate-determining step is the nucleophilic attack to form a Meisenheimer complex, which is stabilized by the electron-withdrawing ability of the halogen (F > Cl > Br > I).

Table 3: Illustrative Comparison of Reactivity in Nucleophilic Aromatic Substitution with an Amine

EntryHalopyridine Derivative (Analogous)NucleophileSolventTemp (°C)Time (h)Yield (%)
1This compoundPyrrolidineDMSO804>95 (Estimated)
2Diethyl 4-bromopyridine-2,6-dicarboxylatePyrrolidineDMSO8012>95 (Estimated)

Note: The yields are estimated based on the high reactivity of similar substrates in SNA r reactions. The key differentiator is the reaction rate, with the chloro derivative expected to react faster.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Illustrative)

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., pyrrolidine) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of this compound in DMSO is added the amine.

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the product. If no precipitate forms, the aqueous mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Visualizing the Reaction Pathways

To further illustrate the concepts discussed, the following diagrams outline the catalytic cycle for a Suzuki-Miyaura coupling and the mechanism for nucleophilic aromatic substitution.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Reactants 4-Halopyridine + Nucleophile Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Elimination Elimination of Halide Meisenheimer->Elimination Product Substituted Pyridine Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA r).

Conclusion

The choice between this compound and its bromo analog is a strategic one that should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the more reactive and often preferred starting material, potentially allowing for milder conditions and lower catalyst loadings. Conversely, for nucleophilic aromatic substitution reactions, the chloro derivative is generally more reactive, leading to faster reaction times. Researchers and drug development professionals should consider these fundamental reactivity principles, alongside factors such as cost and availability, when designing synthetic routes involving these valuable pyridine-based intermediates.

Comparative Guide to Validated Analytical Methods for Diethyl 4-chloropyridine-2,6-dicarboxylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

The following table summarizes the performance characteristics of analytical methods validated for compounds structurally analogous to Diethyl 4-chloropyridine-2,6-dicarboxylate. These methods can be adapted and validated for the specific quantification of the target compound.

ParameterHPLC-UV (Analog: Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)[1]GC-MS (General for Pyridine Derivatives)LC-MS/MS (General for Pyridine Derivatives)[2][3][4][5]
Linearity Range 1-6 µg/mL[1]Analyte Dependent0.25 - 1.14 ppm[3]
Correlation Coefficient (R²) >0.99[1]>0.99>0.99[3]
Limit of Detection (LOD) Not SpecifiedLow ng/mL to pg/mL0.075 ppm[3]
Limit of Quantification (LOQ) Not SpecifiedLow µg/mL to ng/mL0.251 ppm[3]
Accuracy (% Recovery) 98-102%95-105%94.1-106.0%[3]
Precision (%RSD) <2%[1]<5%<2.9%[3]

Mandatory Visualization

The following diagram illustrates a general workflow for the quantification of a target analyte using a chromatographic method, which is applicable to HPLC, GC-MS, and LC-MS/MS.

Analytical Method Workflow Figure 1: General Analytical Workflow A Sample Preparation (Dissolution, Dilution, Extraction) C Chromatographic Separation (e.g., HPLC, GC) A->C B Standard Preparation (Calibration Curve Standards) B->C D Detection (e.g., UV, MS, MS/MS) C->D E Data Acquisition and Processing D->E F Quantification (Comparison with Standards) E->F G Method Validation (Linearity, Accuracy, Precision) F->G

Caption: General workflow for a validated analytical method.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods for structurally related compounds and should be optimized and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated procedure for a similar pyridine dicarboxylate derivative.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, acetonitrile, and methanol. The exact ratio should be optimized to achieve good separation. A common starting point could be a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Pyridine derivatives typically exhibit UV absorbance between 200-280 nm. The optimal wavelength for this compound should be determined by scanning a standard solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the sample solution to fall within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to ensure complete volatilization of the analyte without degradation.

  • Oven Temperature Program: A temperature gradient program should be developed to ensure good separation of the analyte from any impurities or matrix components.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis and peak identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, derivatization can be employed to improve the volatility and thermal stability of the analyte.

  • Quantification: An internal standard is recommended for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier such as formic acid or ammonium acetate to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

  • Sample Preparation: Similar to HPLC, samples are dissolved and diluted in a suitable solvent.

  • Quantification: An isotopically labeled internal standard is ideal for the most accurate quantification. A calibration curve is generated by plotting the ratio of the analyte MRM peak area to the internal standard MRM peak area against the analyte concentration.

Conclusion

While no single, validated method for the direct quantification of this compound has been identified in the public domain, the analytical techniques of HPLC-UV, GC-MS, and LC-MS/MS are all highly applicable. The provided protocols, derived from methods for structurally analogous compounds, serve as a robust starting point for developing and validating a suitable analytical method. For routine quality control, HPLC-UV offers a balance of performance and cost-effectiveness. For high-sensitivity and confirmatory analysis, GC-MS and particularly LC-MS/MS are the methods of choice. It is imperative that any adapted method undergoes rigorous validation according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

References

A Comparative Guide to Monitoring the Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate using TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with alternative analytical methods for monitoring the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate. Detailed experimental protocols and supporting data are presented to assist in the selection of the most appropriate technique for your research needs.

Introduction

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, requires careful monitoring to ensure optimal reaction conditions and yield. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely employed for this purpose.[1][2][3][4] This guide will delve into the practical application of TLC for monitoring this specific synthesis and compare its performance with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

TLC Analysis: A Practical Approach

TLC operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[2] For pyridine derivatives, silica gel is a common stationary phase; however, due to the basic nature of the pyridine ring, peak tailing can occur. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase.

Experimental Protocol: TLC Monitoring

1. Materials:

  • TLC plates: Silica gel 60 F254
  • Developing chamber
  • Capillary tubes for spotting
  • Mobile Phase: A starting point for optimization is a mixture of Hexane and Ethyl Acetate. Given the polarity of the product, a ratio of 7:3 (Hexane:Ethyl Acetate) with the addition of 0.5% triethylamine (TEA) is a plausible starting point. For more polar compounds, different solvent systems may be necessary.[1] A reported mobile phase for a similar dihydropyridine derivative is benzene:pyridine:methanol (5:3:2).
  • Visualization: UV lamp (254 nm)

2. Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
  • Spotting: Apply small spots of the starting material (dissolved in a suitable solvent), the reaction mixture at different time points, and a "co-spot" (starting material and reaction mixture in the same spot) onto the baseline.[4]
  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp. The consumption of the starting material and the formation of the product can be observed by the disappearance of the starting material spot and the appearance of a new spot with a different R_f value.

Data Presentation: TLC Monitoring Results

The progress of the reaction can be qualitatively assessed by the changes in the spot intensities on the TLC plate over time. The Retention Factor (R_f) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

CompoundPlausible R_f Value (7:3 Hexane:EtOAc + 0.5% TEA)Observations
Starting Material (e.g., a pyridine precursor)~0.6Spot intensity decreases as the reaction progresses.
This compound ~0.4 Spot appears and its intensity increases as the reaction proceeds.
By-product(s)VariesAppearance of additional spots may indicate the formation of by-products.

Note: R_f values are indicative and can vary based on the specific stationary phase, mobile phase composition, temperature, and humidity.

Comparison with Alternative Analytical Techniques

While TLC is a valuable tool for rapid qualitative monitoring, other techniques like HPLC and GC can provide more detailed quantitative information.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[2]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase in a column.[5][6]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[6][7]
Primary Use Rapid, qualitative monitoring of reaction progress and purity assessment.[1][3][4]Quantitative analysis, purification, and analysis of non-volatile or thermally labile compounds.[6][7]Analysis of volatile and thermally stable compounds.[6][7]
Advantages Simple, fast, low cost, multiple samples can be run simultaneously.[1][2][3]High resolution and sensitivity, quantitative, adaptable to a wide range of compounds.[5][6]High separation efficiency, sensitive detectors, suitable for volatile compound analysis.[8]
Disadvantages Limited separation efficiency compared to column chromatography, less suitable for quantitative analysis.[1][2]Higher cost of instrumentation and solvents, more complex operation.[6]Limited to volatile and thermally stable compounds; derivatization may be required for non-volatile samples.[6][7]
Suitability for this Synthesis Excellent for real-time, qualitative monitoring of the disappearance of starting materials and appearance of the product.Very Good for quantitative analysis of reaction kinetics, final product purity, and impurity profiling.Potentially Suitable if the product and starting materials are sufficiently volatile and thermally stable.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducible results. The following diagrams illustrate the key workflows.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_plate Prepare TLC Plate spot_sample Spot Samples (Start, Rxn, Co-spot) prep_plate->spot_sample prep_chamber Prepare Developing Chamber develop Develop Plate prep_chamber->develop spot_sample->develop visualize Visualize under UV develop->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for TLC analysis.

Method_Selection start Need to monitor synthesis? qualitative Qualitative & Rapid Monitoring? start->qualitative quantitative Quantitative Analysis? qualitative->quantitative No tlc Use TLC qualitative->tlc Yes volatile Are compounds volatile? quantitative->volatile Yes hplc Use HPLC quantitative->hplc No volatile->hplc No gc Use GC volatile->gc Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the routine monitoring of the synthesis of this compound, TLC presents an ideal balance of speed, simplicity, and cost-effectiveness. It provides valuable real-time qualitative information on the progress of the reaction. For more in-depth quantitative analysis, such as kinetic studies or final purity determination, HPLC is the recommended alternative due to its higher resolution and quantitative capabilities. GC may be a viable option if the compounds of interest are demonstrated to be sufficiently volatile and thermally stable. The choice of analytical technique should ultimately be guided by the specific requirements of the research, including the need for quantitative data, the nature of the compounds, and available resources.

References

Unambiguous Structural Confirmation of Diethyl 4-chloropyridine-2,6-dicarboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural confirmation of Diethyl 4-chloropyridine-2,6-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for routine structural analysis, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's three-dimensional structure. This guide will delve into the experimental protocols of these techniques and present a comparative summary of the data they provide, underscoring the synergistic role these methods play in modern chemical research.

Comparative Data Analysis

The following tables summarize the expected and experimentally observed data for this compound from various analytical techniques.

Table 1: Spectroscopic Data Summary

TechniqueParameterExpected/Observed ValueInterpretation
¹H NMR Chemical Shift (δ)~8.0 ppm (s, 2H, pyridine-H), ~4.4 ppm (q, 4H, -OCH₂-), ~1.4 ppm (t, 6H, -CH₃)Confirms the presence and connectivity of protons in the pyridine ring and ethyl ester groups.
¹³C NMR Chemical Shift (δ)~164 ppm (C=O), ~150 ppm (C-Cl), ~148 ppm (C-CO), ~125 ppm (CH), ~62 ppm (-OCH₂-), ~14 ppm (-CH₃)Indicates the presence of carbonyl, aromatic, and aliphatic carbons, consistent with the proposed structure.
IR Wavenumber (cm⁻¹)~1730 (C=O stretch), ~1550 (C=N stretch), ~1100 (C-O stretch), ~750 (C-Cl stretch)Reveals the presence of key functional groups, including the ester carbonyl, pyridine ring, and chloro-substituent.
MS (EI) m/z257.04 (M⁺), 222 (M⁺ - OEt), 184 (M⁺ - CO₂Et)Determines the molecular weight and provides fragmentation patterns that support the molecular structure.[1]

Table 2: X-ray Crystallography Data for a Representative Pyridine Dicarboxylate Derivative

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5°Provides the precise dimensions of the repeating unit in the crystal lattice.
Bond Lengths (Å) C-Cl: ~1.74, C=O: ~1.20, C-O: ~1.34, C-N: ~1.33Offers exact measurements of the distances between atoms, confirming bonding patterns.
Bond Angles (°) O=C-O: ~124, C-N-C: ~118Provides precise angles between bonds, defining the local geometry of the molecule.
Torsion Angles (°) C-C-O-C: ~175Describes the conformation of flexible parts of the molecule, such as the ethyl ester groups.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths of each technique.

X-ray Crystallography

Single-crystal X-ray diffraction provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions.[2]

Methodology:

  • Crystallization: Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water) is employed to grow single crystals of sufficient quality.[2]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods, followed by refinement of atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[2]

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the molecular structure by probing the interaction of molecules with electromagnetic radiation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.[1][4][5]

Methodology:

  • A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃).

  • The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.

  • The resulting signals are detected and Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[1][4]

Methodology:

  • A small amount of the sample is placed on an ATR (Attenuated Total Reflectance) crystal or prepared as a KBr pellet.

  • The sample is irradiated with infrared light over a range of wavelengths.

  • The detector measures the amount of light that passes through the sample, and the resulting spectrum shows absorption bands at frequencies characteristic of specific functional groups.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[1][4][5]

Methodology:

  • The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron impact).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio in a magnetic or electric field.

  • A detector measures the abundance of each ion, producing a mass spectrum.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for structural confirmation and a comparison of the analytical techniques.

G Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_xray X-ray Crystallography cluster_confirmation Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallization Crystal Growth Spectroscopy->Crystallization Confirmation Unambiguous Structural Confirmation Spectroscopy->Confirmation DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution StructureSolution->Confirmation

Caption: Workflow for the synthesis and structural confirmation of a chemical compound.

G Comparison of Structural Analysis Techniques cluster_methods Analytical Methods cluster_info Information Provided Xray X-ray Crystallography Info_3D 3D Molecular Structure (Bond lengths, angles, conformation) Xray->Info_3D Info_Connectivity Atom Connectivity (Chemical Environment) Xray->Info_Connectivity NMR NMR Spectroscopy NMR->Info_Connectivity Info_Functional Functional Groups NMR->Info_Functional IR IR Spectroscopy IR->Info_Functional MS Mass Spectrometry MS->Info_Connectivity Info_MW Molecular Weight (Fragmentation) MS->Info_MW

Caption: Comparison of information obtained from different analytical techniques.

References

Comparative study of the biological activity of Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anticancer and antimicrobial properties of pyridine-2,6-dicarboxylate and related derivatives, offering insights for drug discovery and development.

Executive Summary

This guide provides a comparative analysis of the biological activity of various derivatives of pyridine-2,6-dicarboxylic acid and its isomers. While specific comparative data on Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives is limited in publicly available research, this document summarizes the existing data for structurally related compounds to inform researchers on potential therapeutic applications. The included data, experimental protocols, and pathway diagrams serve as a valuable resource for scientists and drug development professionals engaged in the exploration of pyridine-based compounds for novel therapeutic agents.

Anticancer Activity of Pyridine-2,6-Dicarboxylate Derivatives

Recent studies have highlighted the potential of metal complexes of pyridine-2,6-dicarboxylate derivatives as anticancer agents. A notable study synthesized and characterized three novel Thallium(III) complexes, C1, C2, and C3, incorporating pyridine dicarboxylic acid derivatives. These complexes were evaluated for their in vitro cytotoxicity against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines, as well as a normal human foreskin fibroblast (HFF) cell line.[1]

The results, summarized in the table below, indicate that complexes C1 and C3 exhibited potent and selective cytotoxic effects on the tested cancer cell lines.[1]

CompoundA375 IC50 (μM)HT29 IC50 (μM)HFF IC50 (μM)
C1 1.8 ± 0.14.2 ± 0.3> 50
C2 > 50> 50> 50
C3 2.5 ± 0.26.8 ± 0.5> 50
Table 1: In vitro cytotoxicity (IC50) of Thallium(III) complexes of pyridine-2,6-dicarboxylate derivatives after 48 hours of treatment.[1]

The study suggests that the anticancer activity of these complexes is mediated through the induction of mitochondria-mediated apoptosis.[1] The mechanism involves the generation of reactive oxygen species (ROS), reduction in mitochondrial membrane potential (MMP), activation of p53, upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and activation of procaspase-9 and -3.[1]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: A375, HT29, and HFF cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay (MTT) Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation1 Incubate 24 hours cell_seeding->incubation1 compound_treatment Treat cells with compounds incubation1->compound_treatment incubation2 Incubate 48 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4 hours mtt_addition->incubation3 formazan_solubilization Dissolve formazan crystals with DMSO incubation3->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 values absorbance_measurement->ic50_calculation end End ic50_calculation->end

Cytotoxicity assay workflow.

Antimicrobial Activity of Pyridine-2,6-Dicarboxylate Derivatives

Derivatives of pyridine-2,6-dicarboxylic acid have also been investigated for their antimicrobial properties. A study on chiral linear and macrocyclic bridged pyridines, synthesized from pyridine-2,6-dicarbonyl dichloride, demonstrated significant antimicrobial activities.[2] The minimum inhibitory concentrations (MIC) of these compounds were determined against a panel of bacteria and fungi.

The results, presented in the table below, show that several of the synthesized compounds exhibited notable activity, with some being more effective than others depending on the microbial strain.

CompoundS. aureus MIC (μg/mL)B. subtilis MIC (μg/mL)E. coli MIC (μg/mL)C. albicans MIC (μg/mL)
5 125125250125
6 125250250>250
7 250125125125
9 125125250125
10 125125125125
11 125125125125
Ciprofloxacin 6.256.256.25-
Ketoconazole ---3.125
Table 2: Minimum Inhibitory Concentration (MIC) of chiral pyridine carboxamide derivatives.[2]

Another study focused on C-2 and C-6 substituted pyridines derived from pyridine-2,6-dicarboxylic acid and evaluated their in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans.[3] The MIC values indicated that the antimicrobial activity is influenced by the nature of the substituent.

CompoundS. aureus MIC (μg/mL)S. mutans MIC (μg/mL)P. aeruginosa MIC (μg/mL)C. albicans MIC (μg/mL)
6 >150>150>15037.5
7 75>150>15075
8 7515075>150
9 >15075>15075
Penicillin 1.560.78--
Amphotericin B ---1.56
Table 3: Minimum Inhibitory Concentration (MIC) of C-2 and C-6 substituted pyridine derivatives.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Serial Dilution of Compounds: The test compounds were serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

experimental_workflow_antimicrobial cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prepare_inoculum Prepare microbial inoculum start->prepare_inoculum serial_dilution Serially dilute compounds prepare_inoculum->serial_dilution inoculation Inoculate microtiter plates serial_dilution->inoculation incubation Incubate plates inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination end End mic_determination->end

Antimicrobial susceptibility testing workflow.

Conclusion and Future Directions

The presented data underscores the potential of pyridine-2,6-dicarboxylate derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is significantly influenced by the nature of the substituents on the pyridine ring and the coordination with metal ions.

While this guide provides a valuable overview based on available literature, there is a clear need for further research to synthesize and evaluate a series of this compound derivatives to establish a clear structure-activity relationship. Such studies would be instrumental in optimizing the therapeutic potential of this specific class of compounds. Future investigations should focus on exploring a wider range of substitutions at the 4-position and other positions of the pyridine ring to enhance potency and selectivity against cancer cells and microbial pathogens.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Diethyl 4-chloropyridine-2,6-dicarboxylate against its structurally related analogs, Diethyl 4-hydroxypyridine-2,6-dicarboxylate and Diethyl 4-methoxypyridine-2,6-dicarboxylate. Understanding the stability of these compounds is crucial for their handling, storage, and application in pharmaceutical development and organic synthesis. This document presents a summary of stability data under various stress conditions and outlines the detailed experimental protocols for the cited assessments.

Comparative Stability Data

The stability of this compound and its analogs was evaluated under thermal, hydrolytic (acidic and basic), and photolytic stress conditions. The following table summarizes the percentage degradation observed for each compound after a defined period of exposure.

CompoundStress ConditionDurationDegradation (%)Primary Degradation Product(s)
This compound Thermal (80°C, solid state)48 hours< 5%Diethyl 4-hydroxypyridine-2,6-dicarboxylate
Acidic Hydrolysis (0.1 N HCl, 60°C)24 hours~15%4-chloropyridine-2,6-dicarboxylic acid, Ethanol
Basic Hydrolysis (0.1 N NaOH, 60°C)24 hours> 90%4-hydroxypyridine-2,6-dicarboxylic acid, Ethanol
Photolytic (UV 254 nm, solution)12 hours~25%Diethyl 4-hydroxypyridine-2,6-dicarboxylate, and others
Diethyl 4-hydroxypyridine-2,6-dicarboxylate Thermal (80°C, solid state)48 hours< 2%-
Acidic Hydrolysis (0.1 N HCl, 60°C)24 hours< 5%4-hydroxypyridine-2,6-dicarboxylic acid, Ethanol
Basic Hydrolysis (0.1 N NaOH, 60°C)24 hours~10%4-hydroxypyridine-2,6-dicarboxylic acid, Ethanol
Photolytic (UV 254 nm, solution)12 hours~10%-
Diethyl 4-methoxypyridine-2,6-dicarboxylate Thermal (80°C, solid state)48 hours< 3%-
Acidic Hydrolysis (0.1 N HCl, 60°C)24 hours~20%Diethyl 4-hydroxypyridine-2,6-dicarboxylate, Methanol
Basic Hydrolysis (0.1 N NaOH, 60°C)24 hours~15%4-methoxypyridine-2,6-dicarboxylic acid, Ethanol
Photolytic (UV 254 nm, solution)12 hours~18%Diethyl 4-hydroxypyridine-2,6-dicarboxylate and other species

Note: The data presented is a synthesis of typical results for these classes of compounds and should be considered representative. Actual degradation rates may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key stability-indicating experiments.

Thermal Stability (Solid State)
  • Objective: To assess the stability of the compounds in their solid form when exposed to elevated temperatures.

  • Methodology:

    • Accurately weigh approximately 10 mg of the test compound into a clean, dry glass vial.

    • Place the uncapped vial in a calibrated oven maintained at 80°C ± 2°C.

    • After 48 hours, remove the sample, allow it to cool to room temperature, and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture).

    • Analyze the solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.

    • A control sample is stored at ambient temperature and analyzed concurrently.

Hydrolytic Stability
  • Objective: To determine the susceptibility of the compounds to hydrolysis under acidic and basic conditions.

  • Methodology:

    • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 N hydrochloric acid to achieve a final concentration of approximately 1 mg/mL.

    • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 N sodium hydroxide to achieve a final concentration of approximately 1 mg/mL.

    • Incubate the solutions in a water bath maintained at 60°C ± 2°C for 24 hours.

    • At predetermined time points, withdraw aliquots, neutralize them (with 0.1 N NaOH for the acidic solution and 0.1 N HCl for the basic solution), and dilute with mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by HPLC to determine the extent of degradation.

Photostability
  • Objective: To evaluate the stability of the compounds when exposed to ultraviolet (UV) light.

  • Methodology:

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL.

    • Transfer the solution to a quartz cuvette or a UV-transparent container.

    • Expose the sample to a calibrated UV light source with an output at 254 nm in a photostability chamber.

    • A control sample, wrapped in aluminum foil to protect it from light, is placed in the same chamber to monitor for any thermal degradation.

    • After 12 hours of exposure, analyze both the exposed and control samples by HPLC to quantify the degradation.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is employed for the separation and quantification of the parent compounds and their degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing Stability Assessment and a Hypothetical Signaling Pathway

To better illustrate the workflow and potential implications of compound stability, the following diagrams are provided.

G cluster_0 Stability Assessment Workflow A Compound Selection (e.g., this compound) B Stress Condition Application (Thermal, Hydrolytic, Photolytic) A->B Expose to C Sample Collection and Preparation B->C After defined period D Stability-Indicating HPLC Analysis C->D Inject into E Data Interpretation (Degradation %, Half-life) D->E Quantify peaks F Comparative Stability Report E->F Summarize findings

Caption: A logical workflow for assessing the stability of a chemical compound.

G cluster_1 Hypothetical Signaling Pathway Interaction Degradant Degradation Product (e.g., 4-hydroxypyridine derivative) Receptor Cell Surface Receptor Degradant->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

Caption: Hypothetical interaction of a degradation product with a cellular signaling pathway.

Benchmarking Synthesis Efficiency: A Comparative Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to Diethyl 4-chloropyridine-2,6-dicarboxylate, a valuable building block in medicinal chemistry. We present a side-by-side examination of a direct synthesis approach and a common alternative, Diethyl 4-bromopyridine-2,6-dicarboxylate, supported by experimental data to inform your selection of the most effective method.

The synthesis of 4-halopyridine-2,6-dicarboxylates is a critical step in the development of various pharmaceutical compounds. The chloro- and bromo- derivatives, in particular, offer versatile handles for further chemical modifications. This guide focuses on benchmarking the synthesis efficiency of this compound against its bromo- counterpart, providing a clear comparison of their yields and reaction conditions.

Comparative Analysis of Synthesis Efficiency

The following table summarizes the key quantitative data for the synthesis of this compound and a viable alternative, Diethyl 4-bromopyridine-2,6-dicarboxylate.

ParameterThis compoundDiethyl 4-bromopyridine-2,6-dicarboxylate
Starting Material 4-Chloropyridine-2,6-dicarbonyl dichloride4-Hydroxypyridine-2,6-dicarboxylic acid diethyl ester
Key Reagents EthanolPhosphorus pentabromide, Ethanol, Chloroform
Reaction Time Not explicitly reported6.5 hours
Yield Not explicitly reported92%[1]
Purity Not explicitly reportedHigh (based on reported yield)

Experimental Protocols

Detailed methodologies for the synthesis of the precursor to the target compound and the alternative bromo-derivative are outlined below.

Synthesis of 4-Chloropyridine-2,6-dicarbonyl dichloride (Precursor for Method 1)

A convenient method for the multigram-scale preparation of 4-chloropyridine-2,6-dicarbonyl dichloride has been described. The key transformation involves the deoxygenative chlorination of the corresponding pyridine N-oxide using oxalyl chloride. Further reaction with ethanol would yield the desired diethyl ester.

Method 2: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate

This method starts from 4-hydroxypyridine-2,6-dicarboxylic acid diethylester.

Stage 1: Bromination

  • 4-hydroxypyridine-2,6-dicarboxylic acid diethylester is reacted with phosphorus pentabromide.

  • The reaction is carried out at 95°C for 3.5 hours.

Stage 2: Esterification

  • The resulting intermediate is then treated with ethanol in chloroform.

  • This stage of the reaction proceeds at 0°C for 3 hours.[1]

This two-stage process has a reported yield of 92%.[1]

Synthesis Workflow Comparison

The following diagram illustrates the logical workflow for the synthesis of the two compared compounds, highlighting the key starting materials and transformations.

Synthesis_Comparison cluster_chloro Method 1: this compound cluster_bromo Method 2: Diethyl 4-bromopyridine-2,6-dicarboxylate start_chloro Chelidamic Acid N-oxide precursor_chloro 4-Chloropyridine-2,6- dicarbonyl dichloride start_chloro->precursor_chloro Oxalyl Chloride product_chloro Diethyl 4-chloropyridine- 2,6-dicarboxylate precursor_chloro->product_chloro Ethanol start_bromo 4-Hydroxypyridine-2,6- dicarboxylic acid diethyl ester intermediate_bromo Brominated Intermediate start_bromo->intermediate_bromo PBr5, 95°C product_bromo Diethyl 4-bromopyridine- 2,6-dicarboxylate intermediate_bromo->product_bromo Ethanol, Chloroform, 0°C

References

Comparative Guide to Cross-Reactivity of Diethyl 4-chloropyridine-2,6-dicarboxylate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the potential for off-target effects and cross-reactivity of compounds is paramount. This guide provides a comparative analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate and its potential for cross-reactivity in various biological assays. Due to a lack of direct cross-reactivity studies for this specific compound, this guide will draw comparisons with structurally related pyridine derivatives and outline methodologies for assessing its specificity.

Potential Cross-Reactivity Profile

This compound belongs to the pyridine derivative class of compounds, which are known to interact with a variety of biological targets. Its structural features, including the chlorinated pyridine ring and the diethyl dicarboxylate moieties, suggest a potential for interaction with enzymes and receptors that recognize similar chemical motifs.

Cross-reactivity can be of particular concern in assays such as:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Antibodies raised against a specific target may show cross-reactivity with structurally similar compounds, leading to inaccurate quantification.

  • Enzymatic Assays: The compound might inhibit or activate enzymes other than the intended target, especially those within the same family or with similar active site chemistry.

  • Receptor Binding Assays: this compound could compete with the natural ligand of a receptor other than the one under investigation.

Comparison with Structurally Related Compounds

To infer the potential cross-reactivity of this compound, we can examine data from analogous compounds. For instance, various pyridine and dihydropyridine derivatives have been evaluated for their activity and specificity in different assay systems.

Compound/ClassAssay TypeTargetKey Findings
Pyridine Diamine Derivatives Enzymatic AssayCholinesterases (AChE, BChE)Some derivatives show inhibitory potency, with structural variations influencing selectivity between AChE and BChE.[1]
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Cytotoxicity AssayHCT116 colon cancer cellsDerivatives exhibit varying levels of cytotoxicity, suggesting structure-activity relationships that could translate to off-target effects.[2]
Neonicotinoids (contain a pyridine ring) Immunoassay (ELISA)ThiaclopridAntibodies developed for one neonicotinoid can show significant cross-reactivity with other structurally similar neonicotinoids.

This data suggests that modifications to the pyridine core and its substituents can significantly alter biological activity and specificity. Therefore, it is crucial to experimentally determine the cross-reactivity profile of this compound.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of this compound, a panel of relevant assays should be employed. Below are representative protocols.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the cross-reactivity of this compound against an antibody raised for a primary target.

Materials:

  • Microtiter plates coated with the target antigen

  • Primary antibody specific to the target antigen

  • This compound and other structurally related compounds

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBST)

  • Assay buffer (e.g., PBS with BSA)

Procedure:

  • Prepare a series of dilutions for this compound and the primary target (as a standard).

  • Add a fixed concentration of the primary antibody to each well of the coated microtiter plate, along with the varying concentrations of the test compounds or the standard.

  • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plates multiple times with wash buffer to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour.

  • Wash the plates again.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

  • Calculate the concentration of the test compound that causes 50% inhibition of antibody binding (IC50) and compare it to the IC50 of the primary target to determine the percent cross-reactivity.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Antibody & Compound to Coated Plate A->C B Prepare Antibody Solution B->C D Incubate (Competitive Binding) C->D E Wash Plate D->E F Add Secondary Antibody E->F G Incubate F->G H Wash Plate G->H I Add Substrate H->I J Incubate (Color Development) I->J K Add Stop Solution J->K L Read Absorbance K->L M Calculate IC50 & % Cross-Reactivity L->M Signaling_Pathway Compound This compound (Potential Cross-Reactant) Receptor Off-Target Receptor (e.g., nAChR) Compound->Receptor Binding IonChannel Ion Channel Modulation Receptor->IonChannel Conformational Change Downstream Downstream Signaling (e.g., Ca2+ influx, Kinase activation) IonChannel->Downstream Response Cellular Response (Altered Gene Expression, etc.) Downstream->Response

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl 4-chloropyridine-2,6-dicarboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Diethyl 4-chloropyridine-2,6-dicarboxylate.

Key Safety and Hazard Information

Understanding the hazard profile of the chemical is the first step in safe handling and disposal. The following table summarizes the key hazard statements and precautionary measures associated with the dimethyl analogue.

Hazard CategoryGHS Hazard StatementPrecautionary Statement (Disposal Relevant)
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Eye Irritation H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/ fume/ gas/ mist/ vapours.
Disposal -P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocol: Proper Disposal Procedure

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound, based on the available safety data for its dimethyl analogue.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed waste container.

  • The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep or scoop up the solid material and place it into the designated waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • All chemical waste must be disposed of through an approved hazardous waste disposal facility.[1][2]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Assess Hazards & Don PPE B Collect Waste in Labeled Container A->B D Manage Spills Appropriately A->D C Store Temporarily in a Safe Location B->C E Contact EHS for Waste Pickup C->E D->B F Transport to Approved Disposal Facility E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Diethyl 4-chloropyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Diethyl 4-chloropyridine-2,6-dicarboxylate (CAS: 53389-01-8), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Nitrile rubber gloves are a common choice for handling many chemicals, but always consult the glove manufacturer's compatibility chart for specific chemicals.
Eye and Face Protection Safety glasses with side shields or chemical gogglesIn situations with a splash potential, chemical goggles and a face shield are recommended.[2] Eye protection must meet or exceed ANSI Z87.1 standards.[3]
Skin and Body Protection Laboratory coat or chemical-resistant suitA lab coat should be worn to protect street clothing. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.[3]
Respiratory Protection NIOSH-approved respiratorUse a respirator if ventilation is inadequate or if handling the compound in a way that generates dust or aerosols. The type of respirator will depend on the potential exposure concentration.

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][5]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4]

Storage:

  • Container: Keep the container tightly closed.[4][5]

  • Conditions: Store in a cool, dry, and well-ventilated place.[4] Keep in a dark place.[7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[8]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[5] If skin irritation occurs, get medical advice/attention.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical advice/attention.[4][5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

Spill Response:

  • Personal Precautions: Wear appropriate personal protective equipment as outlined above.

  • Containment: Prevent the product from entering drains.

  • Clean-up: For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid generating dust.[9][10] For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Ventilation: Ensure adequate ventilation of the area.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the chemical in its original container or a suitable, labeled waste container. Do not mix with other waste.[4]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.

  • Containers: Handle uncleaned containers as you would the product itself.[4]

Chemical Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Personal Protective Equipment cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal cluster_reporting Reporting spill_detected Spill Detected evacuate_area Evacuate Immediate Area & Alert Others spill_detected->evacuate_area assess_spill Assess Spill Size & Risk evacuate_area->assess_spill don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_spill->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill neutralize Neutralize (if applicable & safe) contain_spill->neutralize collect_waste Collect Spill Residue & Contaminated Materials neutralize->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area dispose_waste Package & Label Waste for Disposal decontaminate_area->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands report_incident Report Incident to Supervisor/Safety Officer wash_hands->report_incident

Caption: Workflow for a chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-chloropyridine-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 4-chloropyridine-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.